Haptamide B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H23NO5S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(2S,4S)-2-(4-hydroxybutoxy)-N-(3-hydroxyphenyl)-4-thiophen-3-yl-3,4-dihydro-2H-pyran-6-carboxamide |
InChI |
InChI=1S/C20H23NO5S/c22-7-1-2-8-25-19-11-15(14-6-9-27-13-14)10-18(26-19)20(24)21-16-4-3-5-17(23)12-16/h3-6,9-10,12-13,15,19,22-23H,1-2,7-8,11H2,(H,21,24)/t15-,19+/m1/s1 |
InChI Key |
IXBKEZAQWYHNQJ-BEFAXECRSA-N |
Isomeric SMILES |
C1[C@@H](C=C(O[C@@H]1OCCCCO)C(=O)NC2=CC(=CC=C2)O)C3=CSC=C3 |
Canonical SMILES |
C1C(C=C(OC1OCCCCO)C(=O)NC2=CC(=CC=C2)O)C3=CSC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Haptamide B; Haptamide-B; |
Origin of Product |
United States |
Foundational & Exploratory
Haptamide B: A Technical Guide to its Discovery and Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Haptamide B is a synthetic small molecule identified through diversity-oriented synthesis that demonstrates potent and specific inhibition of the yeast Hap3p transcription factor, a component of the Hap2/3/4/5p complex. This complex is a key regulator of respiratory gene expression in yeast. This compound binds to Hap3p with a high affinity, showcasing its potential as a chemical probe to study transcriptional regulation and as a starting point for the development of novel therapeutics targeting similar pathways. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data.
Discovery of this compound
This compound was not isolated from a natural source but was discovered through a sophisticated screening process involving a large library of structurally diverse small molecules created by diversity-oriented synthesis (DOS). The discovery was first reported by Koehler, Shamji, and Schreiber in 2003. The process began with the screening of a dihydropyrancarboxamide library using small molecule microarrays.
The initial screening identified a related compound, Haptamide A, as a ligand for Hap3p, a subunit of the yeast Hap2/3/4/5p transcription factor complex. To improve upon the initial hit, a series of derivatives were synthesized, leading to the identification of this compound as a more potent inhibitor.
Quantitative Biological Data
The biological activity of this compound was quantified through various biophysical and cell-based assays. The key findings are summarized in the table below.
| Parameter | Value | Method | Target | Reference |
| Dissociation Constant (KD) | 330 nM | Surface Plasmon Resonance (SPR) | Hap3p | |
| IC50 | 24 µM | GDH1-lacZ Reporter Gene Assay | Hap3p-dependent transcription |
Synthesis of this compound
The synthesis of this compound is a multi-step process that utilizes a hetero-Diels-Alder reaction as a key step to construct the dihydropyran core. The general synthetic route is outlined below. While the specific, detailed experimental protocol from the original publication is not publicly available, the following represents a likely and feasible synthetic procedure based on established methods for diversity-oriented synthesis of dihydropyrancarboxamides.
Synthetic Scheme
Caption: General synthetic pathway for this compound.
Experimental Protocol (Proposed)
Step 1: Hetero-Diels-Alder Reaction
-
To a solution of thiophene-3-carbaldehyde (1.0 eq) in dry dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add a Lewis acid catalyst (e.g., Yb(OTf)3, 0.1 eq).
-
Slowly add a solution of a Danishefsky's diene derivative (e.g., (E)-1-methoxy-3-((trimethylsilyl)oxy)buta-1,3-diene, 1.2 eq) in DCM.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the dihydropyran intermediate.
Step 2: Amide Coupling
-
Dissolve the dihydropyran intermediate (1.0 eq) in a suitable solvent such as DCM or dimethylformamide (DMF).
-
Add 3-aminophenol (1.1 eq) and a coupling agent (e.g., HATU, 1.2 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Step 3: Etherification
-
To a solution of the amide coupling product (1.0 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH, 1.5 eq) at 0 °C.
-
Stir for 30 minutes, then add 4-bromo-1-butanol or a similar electrophile (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction carefully with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the final product, this compound, by flash column chromatography.
Biological Activity and Signaling Pathway
This compound targets the Hap3p subunit of the Hap2/3/4/5p transcription factor complex in yeast. This complex is a master regulator of respiratory gene expression and is crucial for the metabolic switch from fermentation to respiration.
Caption: The Hap2/3/4/5p signaling pathway and the inhibitory action of this compound.
The Hap2p, Hap3p, and Hap5p subunits form a core complex that binds to the CCAAT box in the promoter region of target genes. The Hap4p subunit is the regulatory component, and its association with the core complex is required for transcriptional activation. This compound is proposed to bind to Hap3p, thereby disrupting the formation or function of the active Hap2/3/4/5p complex and inhibiting the transcription of respiratory genes.
Detailed Experimental Methodologies
Surface Plasmon Resonance (SPR) for KD Determination
This protocol outlines the general procedure for determining the dissociation constant (KD) of this compound for Hap3p.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Purified recombinant Hap3p protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of NHS and EDC.
-
Inject a solution of Hap3p (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the Hap3p-immobilized surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the dissociation constant (KD) as kd/ka.
-
GDH1-lacZ Reporter Gene Assay for IC50 Determination
This assay measures the inhibition of Hap3p-dependent gene expression in yeast.
Materials:
-
Yeast strain containing a lacZ reporter gene under the control of a Hap-dependent promoter (e.g., GDH1 promoter).
-
Appropriate yeast growth media (e.g., YPD).
-
This compound.
-
Lysis buffer (e.g., Y-PER).
-
β-galactosidase substrate (e.g., ONPG or a chemiluminescent substrate).
-
Microplate reader.
Procedure:
-
Yeast Culture and Treatment:
-
Grow the reporter yeast strain to the mid-log phase.
-
Aliquot the yeast culture into a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 30°C for a defined period to allow for inhibition of gene expression.
-
-
Cell Lysis and Assay:
-
Pellet the yeast cells by centrifugation.
-
Resuspend the cells in lysis buffer to release the intracellular β-galactosidase.
-
Add the β-galactosidase substrate to each well.
-
Incubate at 37°C until a color change or luminescent signal develops.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the results to cell density (OD600).
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound is a valuable tool for studying transcriptional regulation in yeast. Its discovery through diversity-oriented synthesis highlights the power of this approach in identifying novel modulators of challenging biological targets. The synthetic route, centered around a hetero-Diels-Alder reaction, provides a framework for the generation of analogs for further structure-activity relationship studies. The detailed methodologies provided herein serve as a guide for researchers aiming to synthesize, evaluate, and utilize this compound and similar compounds in their own research endeavors. Further investigation into the precise binding mode of this compound on Hap3p and its effects on the broader transcriptome could provide deeper insights into the regulation of cellular metabolism and may inform the design of novel antifungal agents.
Haptamide B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haptamide B is a synthetic small molecule that has garnered interest in chemical biology as a selective inhibitor of the Hap2/3/4/5p transcription factor complex in yeast. Its discovery through diversity-oriented synthesis and small molecule microarray screening has highlighted the power of these techniques in identifying novel modulators of challenging protein targets. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the experimental methodologies employed in the characterization of this compound.
Chemical Structure and Properties
This compound is a dihydropyran derivative with a distinct molecular architecture. The following tables summarize its key chemical and physical properties.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| IUPAC Name | (2S,4S)-2-(4-Hydroxybutoxy)-N-(3-hydroxyphenyl)-4-(thiophen-3-yl)-3,4-dihydro-2H-pyran-6-carboxamide | [1] |
| CAS Number | 546124-87-2 | [1] |
| Molecular Formula | C₂₅H₂₇ClN₂O₄ | [1] |
| SMILES | O=C(C1=C--INVALID-LINK--C--INVALID-LINK--O1)NC3=CC=CC(O)=C3 | [1] |
| InChI Key | IXBKEZAQWYHNQJ-BEFAXECRSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 454.95 g/mol | |
| Exact Mass | 454.1659 | |
| CLogP | 1.31 | Koehler Lab |
Biological Activity and Mechanism of Action
This compound was identified as a potent inhibitor of the yeast Hap2/3/4/5p transcription factor complex, which is involved in regulating mitochondrial function and nutrient signaling. It binds directly to the Hap3p subunit of this complex.
Table 3: Biological Activity Data
| Parameter | Value | Assay | Source |
| Dissociation Constant (KD) | 330 nM | Surface Plasmon Resonance (SPR) | |
| IC₅₀ | 23.8 µM | GDH1-lacZ Reporter Assay |
The proposed mechanism of action involves the binding of this compound to Hap3p, which likely disrupts the assembly or function of the entire Hap2/3/4/5p transcription factor complex, thereby inhibiting the transcription of its target genes.
Experimental Protocols
The discovery and characterization of this compound involved several key experimental techniques. While specific, detailed protocols from the original research are not fully available, this section outlines the general methodologies employed.
Diversity-Oriented Synthesis (DOS)
This compound was synthesized as part of a larger library of compounds using a diversity-oriented synthesis (DOS) strategy. This approach aims to generate structurally diverse and complex molecules from simple starting materials. A key step in the synthesis of the dihydropyran scaffold of this compound was a stereospecific hetero-Diels-Alder reaction. The general workflow for DOS involves:
-
Scaffold Design: Selection of a core scaffold that allows for diverse functionalization.
-
Multi-step Synthesis: A series of reactions to build complexity and introduce diversity at various points. For this compound, this included the formation of the dihydropyran ring and subsequent amide coupling.
-
Purification and Characterization: Isolation and structural verification of the synthesized compounds.
Small Molecule Microarray (SMM) Screening
The initial identification of a precursor to this compound, Haptamide A, was achieved through small molecule microarray screening. This high-throughput technique allows for the rapid screening of large compound libraries for binding to a protein target.
General Protocol:
-
Array Fabrication: Covalent immobilization of the synthesized small molecules onto a functionalized glass slide surface.
-
Protein Incubation: Incubation of the microarray with a solution containing the purified target protein (in this case, a Hap3p-GST fusion protein).
-
Washing: Removal of non-specifically bound protein.
-
Detection: Detection of bound protein using a fluorescently labeled antibody against the fusion tag (e.g., anti-GST antibody).
-
Hit Identification: Identification of "hit" compounds that show a significant fluorescent signal, indicating protein binding.
Surface Plasmon Resonance (SPR)
SPR was used to quantify the binding affinity (KD) of this compound to the Hap3p protein. This label-free technique measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
General Protocol:
-
Chip Preparation: Immobilization of the ligand (Hap3p protein) onto the surface of a sensor chip.
-
Analyte Injection: Injection of the analyte (this compound) at various concentrations over the sensor surface.
-
Association and Dissociation Monitoring: Real-time monitoring of the binding (association) and unbinding (dissociation) of the analyte to the immobilized ligand.
-
Data Analysis: Fitting the sensorgram data to a binding model to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
GDH1-lacZ Reporter Gene Assay
This in vivo assay was used to determine the functional inhibitory activity of this compound on the Hap complex-mediated transcription in yeast. The GDH1 gene promoter is regulated by the Hap complex, and its activity can be monitored by the expression of a linked lacZ reporter gene, which produces the enzyme β-galactosidase.
General Protocol:
-
Yeast Strain: Use a yeast strain engineered to contain the GDH1 promoter driving the expression of the lacZ gene.
-
Compound Treatment: Grow the yeast cells in the presence of varying concentrations of this compound.
-
Cell Lysis: Lyse the yeast cells to release the cellular contents, including the β-galactosidase enzyme.
-
Enzyme Assay: Add a chromogenic or fluorogenic substrate for β-galactosidase (e.g., ONPG or MUG).
-
Signal Quantification: Measure the product of the enzymatic reaction (e.g., absorbance or fluorescence) to quantify β-galactosidase activity.
-
IC₅₀ Determination: Plot the enzyme activity against the this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Whole-Genome Transcription Profiling
To assess the selectivity of this compound, its effect on the entire yeast transcriptome was compared to that of a yeast strain with a deletion of the HAP3 gene (hap3Δ).
General Protocol:
-
Yeast Culture and Treatment: Grow wild-type yeast in the presence and absence of this compound, alongside a hap3Δ mutant strain.
-
RNA Extraction: Isolate total RNA from all yeast cultures.
-
Library Preparation: Prepare cDNA libraries from the extracted RNA.
-
Sequencing: Perform high-throughput sequencing of the cDNA libraries (RNA-Seq).
-
Data Analysis: Align the sequencing reads to the yeast genome and quantify the expression level of each gene.
-
Differential Expression Analysis: Compare the gene expression profiles of the this compound-treated cells and the hap3Δ mutant to the untreated wild-type cells to identify genes whose transcription is significantly altered.
Visualizations
The following diagrams illustrate the key workflows and proposed mechanisms related to this compound.
Caption: Discovery workflow for this compound.
References
Haptamide B: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of molecular targets for bioactive small molecules is a critical and often rate-limiting step in drug discovery and development. Natural products, with their vast structural diversity and biological activity, represent a rich source of novel therapeutic agents. Haptamide B is a natural product that has demonstrated significant biological activity in preliminary screens, yet its mechanism of action remains to be elucidated. This technical guide provides a comprehensive overview of a systematic approach to the identification and validation of the molecular target(s) of this compound. The methodologies and data presented herein are based on established and widely used techniques in the field of chemical biology and proteomics, offering a robust framework for researchers embarking on similar target deconvolution campaigns.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that would be generated during the target identification and validation process for this compound.
Table 1: Binding Affinity of this compound for Putative Protein Targets
| Putative Target | Method | Binding Affinity (Kd) |
| Kinase X | Surface Plasmon Resonance (SPR) | 150 nM |
| Protein Y | Isothermal Titration Calorimetry (ITC) | 1.2 µM |
| Receptor Z | Radioligand Binding Assay | 800 nM |
Table 2: In Vitro Enzyme Inhibition by this compound
| Enzyme Target | Assay Type | IC50 |
| Kinase X | KinaseGlo® Luminescence Assay | 250 nM |
| Protease A | FRET-based Protease Assay | > 50 µM |
| Phosphatase B | Colorimetric Phosphatase Assay | 15 µM |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | EC50 |
| Cancer Cell Line A | Cell Viability (MTT Assay) | 1.5 µM |
| Cancer Cell Line B | Apoptosis (Caspase-3/7 Assay) | 2.1 µM |
| Normal Cell Line | Cell Viability (MTT Assay) | > 100 µM |
Experimental Protocols
Affinity Chromatography-Mass Spectrometry for Target Identification
This protocol describes the use of an immobilized this compound analog to capture binding partners from cell lysate, which are then identified by mass spectrometry.
a. Synthesis of this compound Affinity Probe: A derivative of this compound is synthesized with a linker arm and a terminal biotin tag. It is crucial to ensure that the modification does not significantly alter the biological activity of the parent compound.
b. Preparation of Affinity Resin:
-
Streptavidin-conjugated agarose beads are washed three times with phosphate-buffered saline (PBS).
-
The biotinylated this compound probe is incubated with the streptavidin beads for 2 hours at 4°C with gentle rotation to allow for binding.
-
The beads are washed again with PBS to remove any unbound probe.
c. Cell Lysis and Protein Extraction:
-
Cells are cultured to 80-90% confluency and then harvested.
-
The cell pellet is washed with cold PBS and then resuspended in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The lysate is incubated on ice for 30 minutes with occasional vortexing.
-
The lysate is then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant (clarified lysate) is collected.
d. Affinity Pull-Down:
-
The clarified lysate is incubated with the this compound-conjugated beads for 4 hours at 4°C with gentle rotation. A control incubation with beads conjugated to biotin alone is also performed.
-
The beads are then washed five times with wash buffer (lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
e. Elution and Sample Preparation for Mass Spectrometry:
-
Bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are separated by SDS-PAGE, and the gel is stained with Coomassie Brilliant Blue.
-
Protein bands that are present in the this compound pull-down but not in the control are excised.
-
The gel bands are subjected to in-gel tryptic digestion.
-
The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
f. Data Analysis: The mass spectrometry data is searched against a protein database to identify the proteins present in each sample. Proteins that are significantly enriched in the this compound pull-down compared to the control are considered putative targets.
Enzyme Inhibition Assay (KinaseGlo®)
This protocol is used to determine the inhibitory activity of this compound against a putative kinase target.
-
A kinase reaction is set up in a 96-well plate containing the kinase, its substrate, ATP, and varying concentrations of this compound.
-
The reaction is incubated at 37°C for 1 hour.
-
The amount of ATP remaining in the well is quantified using the KinaseGlo® reagent, which produces a luminescent signal proportional to the amount of ATP.
-
A decrease in luminescence indicates kinase activity (consumption of ATP), and the inhibition of this decrease by this compound is measured.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to its target in a cellular context.
-
Cells are treated with either this compound or a vehicle control for a specified time.
-
The cells are harvested and resuspended in a buffer.
-
The cell suspension is divided into several aliquots, and each aliquot is heated to a different temperature for a short period.
-
The cells are then lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
Binding of this compound is expected to stabilize the target protein, resulting in a shift of its melting curve to a higher temperature.
Visualizations
Caption: Experimental workflow for this compound target identification and validation.
Caption: Hypothetical signaling pathway inhibited by this compound.
The identification and validation of a drug's molecular target are fundamental to understanding its mechanism of action and for the successful development of new therapeutics. This guide has outlined a robust, multi-pronged approach for the target deconvolution of the natural product this compound. By combining affinity-based proteomics for initial target discovery with rigorous biochemical and cellular validation assays, researchers can confidently identify and characterize the molecular target(s) of this compound. The elucidation of the signaling pathways modulated by this compound will provide critical insights into its biological function and pave the way for its potential optimization and advancement as a clinical candidate.
Haptamide B: A Targeted Inhibitor of the Hap2/3/4/5p Transcriptional Complex
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Hap2/3/4/5p complex, a highly conserved transcriptional regulator in fungi, plays a pivotal role in the expression of genes involved in respiratory metabolism. Its essential function in cellular respiration makes it an attractive target for the development of novel antifungal agents. Haptamide B, a small molecule identified through diversity-oriented synthesis and small molecule microarray screening, has emerged as a potent and selective inhibitor of this complex. This technical guide provides a comprehensive overview of the role of this compound in the inhibition of the Hap2/3/4/5p complex, detailing its mechanism of action, quantitative binding and inhibition data, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers in mycology, drug discovery, and chemical biology.
Introduction: The Hap2/3/4/5p Complex - A Master Regulator of Fungal Respiration
The Hap2/3/4/5p complex, also known as the CCAAT-binding factor (CBF) in yeast, is a heterotetrameric protein complex that binds to CCAAT box elements in the promoters of a wide range of genes, primarily those involved in mitochondrial function and respiratory metabolism.[1][2] The complex is composed of four essential subunits:
-
Hap2p, Hap3p, and Hap5p: These three subunits form a stable heterotrimeric sub-complex that is responsible for sequence-specific DNA binding to the CCAAT motif.[1]
-
Hap4p: This subunit contains the transcriptional activation domain and is recruited to the DNA-bound Hap2/3/5p trimer to activate gene expression.[1] The expression of HAP4 itself is often regulated by the carbon source, being repressed in the presence of glucose and induced during respiratory growth.[1]
The assembly of the functional complex at target promoters is a critical step in the transcriptional activation of respiratory genes. The Hap2/3/5p trimer first recognizes and binds to the CCAAT box in the DNA. This binding event is a prerequisite for the subsequent recruitment of the Hap4p activation subunit, leading to the initiation of transcription.
This compound: A Potent Small Molecule Inhibitor of the Hap Complex
This compound is a synthetic small molecule that was identified as a potent inhibitor of the Hap2/3/4/5p complex. Its discovery stemmed from a high-throughput screen of a diverse chemical library using small molecule microarrays. The initial hit, named Haptamide A, was subsequently optimized to yield this compound, which exhibits significantly improved potency.
Mechanism of Action: Targeting the Hap3p Subunit
This compound exerts its inhibitory effect by directly binding to the Hap3p subunit of the complex. While the precise binding site on Hap3p has not yet been elucidated through structural studies such as X-ray crystallography or NMR, the specific interaction with this subunit has been confirmed. The binding of this compound to Hap3p is thought to disrupt the normal function of the Hap complex, leading to a downstream reduction in the transcription of its target genes. The observed effect of this compound on gene expression in yeast is comparable to that of a hap3Δ deletion mutant, further supporting its on-target activity.
The exact molecular consequences of this compound binding to Hap3p are still under investigation. Potential inhibitory mechanisms include:
-
Disruption of Hap2/3/5p sub-complex assembly: this compound may bind to an interface on Hap3p that is critical for its interaction with Hap2p or Hap5p, thereby preventing the formation of the stable DNA-binding trimer.
-
Inhibition of DNA binding: The binding of this compound could induce a conformational change in Hap3p that alters the overall structure of the Hap2/3/5p complex, reducing its affinity for the CCAAT box.
-
Blockade of Hap4p recruitment: this compound might bind to a region on Hap3p that is involved in the interaction with the Hap4p activation subunit, thus preventing the final step of transcriptional activation.
Further biochemical and structural studies are required to definitively distinguish between these potential mechanisms.
Quantitative Data: Binding Affinity and In Vivo Inhibition
The interaction of this compound with Hap3p and its inhibitory effect on the Hap complex have been quantified using biophysical and in vivo reporter assays.
| Compound | Target | Method | Parameter | Value | Reference |
| This compound | Hap3p | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 330 nM | |
| This compound | Hap complex function | GDH1-lacZ Reporter Assay (in S. cerevisiae) | Half-maximal Inhibitory Concentration (IC50) | 24 µM |
These data highlight the high-affinity binding of this compound to its direct target, Hap3p, and its potent inhibitory activity in a cellular context.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with the Hap complex.
Surface Plasmon Resonance (SPR) for KD Determination
Surface Plasmon Resonance is a label-free biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Objective: To determine the dissociation constant (KD) of this compound for the Hap3p protein.
Methodology:
-
Protein Immobilization:
-
Recombinant Hap3p protein with a suitable tag (e.g., GST or His-tag) is purified.
-
A sensor chip (e.g., a CM5 sensor chip) is activated using a standard amine coupling chemistry (e.g., using N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)).
-
The purified Hap3p protein is immobilized on the activated sensor chip surface to a target density.
-
Remaining active sites on the sensor chip are deactivated using ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of this compound, dissolved in an appropriate running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20), are prepared.
-
The different concentrations of this compound are injected sequentially over the sensor chip surface containing the immobilized Hap3p.
-
The association and dissociation of this compound are monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
A reference flow cell, either blank or with an immobilized control protein, is used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
The association rate constant (ka) and the dissociation rate constant (kd) are determined from the fitting.
-
The dissociation constant (KD) is calculated as the ratio of the dissociation and association rate constants (KD = kd/ka).
-
GDH1-lacZ Reporter Gene Assay for IC50 Determination
This in vivo assay measures the activity of the Hap complex by quantifying the expression of a reporter gene (lacZ) under the control of a Hap-dependent promoter (GDH1).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the transcriptional activity of the Hap complex in Saccharomyces cerevisiae.
Methodology:
-
Yeast Strain and Culture Conditions:
-
A Saccharomyces cerevisiae strain is engineered to contain a GDH1-lacZ reporter construct, where the promoter of the GDH1 gene, a known target of the Hap complex, drives the expression of the β-galactosidase gene (lacZ).
-
Yeast cells are grown in a synthetic medium containing a non-fermentable carbon source, such as lactate, to ensure the activation of the Hap complex.
-
-
Compound Treatment:
-
Yeast cultures are grown to mid-log phase.
-
The cultures are treated with a range of concentrations of this compound (typically in a serial dilution). A DMSO control (vehicle) is also included.
-
The cultures are incubated for a sufficient period to allow for changes in gene expression.
-
-
β-Galactosidase Assay (ONPG-based):
-
Aliquots of the yeast cultures are taken, and the optical density at 600 nm (OD600) is measured to normalize for cell number.
-
The yeast cells are lysed to release the intracellular β-galactosidase. This can be achieved by methods such as treatment with chloroform and SDS, or by using yeast protein extraction reagents (e.g., Y-PER).
-
The cell lysates are incubated with the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) in a suitable buffer (e.g., Z-buffer).
-
The β-galactosidase enzyme hydrolyzes ONPG to produce o-nitrophenol, which is yellow.
-
The reaction is stopped after a defined time by adding a high pH solution (e.g., 1 M Na2CO3).
-
The absorbance of the yellow o-nitrophenol is measured at 420 nm (A420).
-
-
Data Analysis:
-
The β-galactosidase activity is calculated using the following formula: Units = (1000 * A420) / (t * V * OD600) where:
-
t = reaction time in minutes
-
V = volume of culture used in the assay in mL
-
OD600 = optical density of the culture
-
-
The calculated β-galactosidase activities are plotted against the corresponding concentrations of this compound.
-
The IC50 value, which is the concentration of this compound that causes 50% inhibition of the β-galactosidase activity, is determined by fitting the data to a dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of the Hap2/3/4/5p complex and the inhibitory action of this compound.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Experimental workflow for the GDH1-lacZ reporter gene assay.
Conclusion and Future Directions
This compound represents a significant advancement in the targeted inhibition of a fungal-specific transcriptional complex. Its high affinity for Hap3p and potent in vivo activity make it a valuable chemical probe for studying the biology of the Hap complex and a promising lead for the development of novel antifungal therapeutics.
Future research in this area should focus on:
-
Structural Elucidation: Determining the co-crystal structure of this compound bound to Hap3p will provide invaluable insights into the precise mechanism of inhibition and guide the rational design of even more potent and selective analogs.
-
Mechanistic Studies: Further biochemical and genetic experiments are needed to definitively clarify how this compound binding to Hap3p disrupts the function of the entire Hap2/3/4/5p complex.
-
Antifungal Spectrum and Efficacy: Investigating the activity of this compound against a broad range of pathogenic fungi and in in vivo models of fungal infection will be crucial for assessing its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key chemical features responsible for its activity and can lead to the development of compounds with improved pharmacological properties.
The continued exploration of this compound and its interaction with the Hap complex holds great promise for advancing our understanding of fungal gene regulation and for the development of new strategies to combat fungal diseases.
References
Haptamide B and Mitochondrial Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial biogenesis, the process of generating new mitochondria, is a critical cellular pathway for maintaining energy homeostasis and cell health. Dysregulation of this process is implicated in a wide range of human diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of Haptamide B, a small molecule that interfaces with a master regulatory complex of mitochondrial biogenesis in yeast, the Hap2/3/4/5p complex. While direct quantitative data on this compound's impact on mitochondrial biogenesis is emerging, its mechanism of action as a selective inhibitor of the Hap complex provides a strong rationale for its investigation as a modulator of mitochondrial function. This guide will detail the function of the Hap complex, the mechanism of this compound, and provide relevant experimental protocols for further research. Additionally, a comparative overview of the well-established Nrf1/Nrf2 pathway, activated by compounds such as ASC-JM17, will be presented to offer a broader perspective on small-molecule modulation of mitochondrial biogenesis.
The HAP Complex: A Master Regulator of Mitochondrial Biogenesis in Yeast
In the budding yeast Saccharomyces cerevisiae, the CCAAT-binding factor, also known as the HAP complex, is a crucial transcriptional activator that governs the expression of a vast array of genes involved in respiratory metabolism and mitochondrial function.[1][2][3] The complex is composed of four essential subunits: Hap2p, Hap3p, Hap4p, and Hap5p.[4] The Hap2p/3p/5p subcomplex is responsible for binding to CCAAT-box sequences in the promoters of target genes, while Hap4p is the regulatory subunit that contains the transcriptional activation domain.[4]
The HAP complex is a central hub for coordinating nuclear and mitochondrial gene expression to drive mitochondrial biogenesis. Its activation is essential for growth on non-fermentable carbon sources, which necessitates mitochondrial respiration. Overexpression of the Hap4p subunit has been shown to induce a significant increase in mitochondrial biogenesis and respiratory activity, even in the presence of glucose, a condition that normally represses mitochondrial function. This highlights the potent role of the HAP complex in promoting the formation of new, functional mitochondria.
Downstream Targets of the HAP Complex
The HAP complex regulates a wide range of nuclear genes that encode mitochondrial proteins. These include:
-
Subunits of the electron transport chain: Essential for oxidative phosphorylation and ATP production.
-
Components of the mitochondrial translation machinery: Necessary for the synthesis of proteins encoded by the mitochondrial DNA (mtDNA).
-
Enzymes of the TCA cycle: Central to cellular respiration.
However, it is noteworthy that the HAP complex does not appear to directly regulate mtDNA replication and transcription.
This compound: A Selective Inhibitor of the Hap2/3/4/5p Complex
This compound is a small molecule that has been identified as a selective inhibitor of Hap2/3/4/5p-mediated transcription in vivo. It was discovered through a small molecule microarray screen and has been shown to bind to the Hap3p subunit of the complex with a dissociation constant (KD) of 330 nM.
Mechanism of Action
By binding to Hap3p, this compound disrupts the function of the entire HAP complex, thereby inhibiting the transcription of its target genes. This leads to a downregulation of the cellular machinery required for mitochondrial biogenesis and function. The inhibitory effect of this compound on the HAP complex provides a direct molecular mechanism through which this small molecule can modulate mitochondrial activity.
Figure 1: Inferred relationship between this compound and mitochondrial biogenesis.
Quantitative Data
Direct quantitative data on the effects of this compound on mitochondrial biogenesis are not extensively available in the current literature. However, studies on the genetic manipulation of the HAP complex provide valuable insights into the potential quantitative outcomes of its inhibition.
| Parameter | Experimental Condition | Organism/Cell Line | Observed Effect | Reference |
| Mitochondrial Respiration | Hap4p overexpression | Saccharomyces cerevisiae | Increased cellular respiration | |
| Mitochondrial Protein Synthesis | Hap4p overexpression | Saccharomyces cerevisiae | Significantly increased | |
| Mitochondrial Membrane Potential | Hap4p overexpression | Saccharomyces cerevisiae | Partial prevention of dissipation | |
| Growth on Non-fermentable Carbon Source | Hap4p overexpression | Saccharomyces cerevisiae | Significantly increased growth rate | |
| Nuclear Gene Expression (Mitochondrial Proteins) | Hap4p overexpression | Saccharomyces cerevisiae | Increased expression of genes for mitochondrial energy conservation and ribosomal proteins |
Table 1: Quantitative Effects of HAP Complex Modulation on Mitochondrial Function
Experimental Protocols
While specific protocols for testing this compound's effect on mitochondrial biogenesis are not yet established, the following are standard methodologies used to assess mitochondrial function in yeast, which can be adapted for this purpose.
Measurement of Oxygen Consumption Rate (OCR)
This protocol is a standard method to assess mitochondrial respiratory function.
Materials:
-
Yeast culture grown to mid-log phase in appropriate media (e.g., YPD or synthetic media with a non-fermentable carbon source like ethanol/glycerol).
-
Respirometry buffer (e.g., 0.1 M KH2PO4, 1 mM EDTA, pH 7.4).
-
Oxygen electrode system (e.g., Clark-type electrode).
-
Inhibitors of the electron transport chain (e.g., potassium cyanide (KCN) to inhibit Complex IV).
Procedure:
-
Harvest yeast cells by centrifugation and wash twice with ice-cold respirometry buffer.
-
Resuspend the cell pellet in respirometry buffer to a known cell density (e.g., 1x10^8 cells/mL).
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add a specific volume of the cell suspension to the respirometry chamber.
-
Record the basal oxygen consumption rate.
-
To determine the mitochondrial-specific respiration, add KCN to inhibit the electron transport chain and record the residual oxygen consumption.
-
The difference between the basal and KCN-inhibited rates represents the mitochondrial oxygen consumption.
-
To test the effect of this compound, the compound can be added to the cell culture prior to harvesting or directly to the respirometry chamber, with an appropriate vehicle control.
Assessment of Mitochondrial Mass
MitoTracker Green FM is a fluorescent dye that stains mitochondria regardless of their membrane potential, providing a measure of mitochondrial mass.
Materials:
-
Yeast culture.
-
MitoTracker Green FM (from a molecular probes supplier).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Incubate yeast cells with MitoTracker Green FM at a final concentration of 100-500 nM for 30-60 minutes at 30°C.
-
Wash the cells twice with PBS to remove excess dye.
-
Analyze the fluorescence intensity of the stained cells using a flow cytometer or visualize the stained mitochondria using a fluorescence microscope.
-
An increase or decrease in fluorescence intensity would indicate a change in mitochondrial mass.
Figure 2: Experimental workflow for assessing the effect of this compound on mitochondrial function.
Comparative Analysis: The Nrf1/Nrf2 Pathway and ASC-JM17
To provide a broader context for small-molecule modulation of mitochondrial biogenesis, it is useful to consider other key regulatory pathways. The Nuclear factor erythroid 2-related factor 1 (Nrf1) and 2 (Nrf2) signaling pathways are critical for cellular stress responses and have been increasingly recognized for their role in mitochondrial homeostasis.
ASC-JM17 (also known as Rosolutamide) is a curcumin analog that acts as a potent activator of both Nrf1 and Nrf2. Activation of Nrf1 and Nrf2 leads to the increased expression of a wide range of cytoprotective genes, including those involved in antioxidant defense and proteasome function. Importantly, Nrf1 is a key transcriptional activator of mitochondrial transcription factor A (TFAM), a critical protein for mtDNA replication and transcription.
ASC-JM17 and Mitochondrial Function
In vitro studies have shown that ASC-JM17 can rescue impaired mitochondrial metabolism. Treatment with ASC-JM17 has been observed to:
-
Improve mitochondrial respiration: In a cellular model of spinocerebellar ataxia type 3, ASC-JM17 treatment (0.3-5 µM) rescued impaired mitochondrial metabolism and respiratory chain dysfunction.
-
Increase antioxidant enzyme expression: ASC-JM17 treatment increases the expression of antioxidant enzymes such as HO-1, Nqo1, and catalase.
Figure 3: Signaling pathway of ASC-JM17 in modulating mitochondrial function.
Conclusion and Future Directions
This compound represents a valuable tool for dissecting the role of the Hap2/3/4/5p complex in mitochondrial biogenesis. Its specific mechanism of action as an inhibitor of this master regulatory complex in yeast provides a clear rationale for its use in studying the downstream consequences of impaired mitochondrial function. While direct quantitative data on this compound's effects on mitochondrial parameters are currently limited, the established role of the HAP complex strongly suggests that this compound will serve as a potent negative modulator of mitochondrial biogenesis.
Future research should focus on:
-
Quantitative analysis of this compound's effects: Detailed dose-response studies are needed to quantify the impact of this compound on mitochondrial respiration, mitochondrial mass, mtDNA content, and the expression of HAP complex target genes in yeast.
-
Identification of mammalian targets: Investigating whether this compound or its analogs have activity against the mammalian homolog of the HAP complex (NF-Y/CBF) could open new avenues for therapeutic development in human diseases associated with mitochondrial dysfunction.
-
Comparative studies: Direct comparison of the effects of this compound with activators of mitochondrial biogenesis, such as ASC-JM17, will provide a more complete understanding of the pharmacological modulation of this critical cellular process.
This technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of this compound as a chemical probe to investigate and potentially manipulate mitochondrial biogenesis. The detailed methodologies and comparative analysis with the Nrf1/Nrf2 pathway offer a comprehensive starting point for further investigation in this exciting field.
References
- 1. Hap4p overexpression in glucose-grown Saccharomyces cerevisiae induces cells to enter a novel metabolic state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Hap4p overexpression in glucose-grown Saccharomyces cerevisiae induces cells to enter a novel metabolic state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-induced Mitochondrial Compartment Biogenesis: ROLE OF GLUTATHIONE REDOX STATE - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Proposed Framework for Investigating the Effects of Haptamide B on Yeast Gene Expression
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The intricate network of gene expression in yeast (Saccharomyces cerevisiae) presents a valuable model for understanding fundamental cellular processes and for the discovery of novel therapeutic agents. Haptamide B, a compound of interest, remains uncharacterized in its effects on this model organism. This technical guide puts forth a hypothetical framework to investigate the potential impact of this compound on yeast gene expression, with a specific focus on the highly conserved sphingolipid biosynthesis pathway. Due to the current absence of direct experimental data, this document serves as a comprehensive research proposal, outlining detailed experimental protocols, presenting hypothetical data for illustrative purposes, and visualizing potential signaling pathways. The objective is to provide a robust starting point for researchers aiming to elucidate the mechanism of action of this compound and its potential as a modulator of fungal cell biology.
Introduction
Saccharomyces cerevisiae serves as a powerful eukaryotic model organism for dissecting complex cellular pathways that are often conserved in humans. Understanding how external compounds affect its transcriptome can provide critical insights into drug mechanisms and identify new therapeutic targets. To date, the bioactivity of this compound in yeast remains unexplored. This document outlines a proposed investigation into its effects, centering on a plausible, yet hypothetical, mode of action: the modulation of sphingolipid biosynthesis.
Sphingolipids are essential components of eukaryotic cell membranes and are involved in a myriad of cellular processes, including signal transduction, stress responses, and cell cycle progression.[1][2] The biosynthesis of sphingolipids is a highly regulated process, with the initial and rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[3][4] In yeast, SPT activity is negatively regulated by the Orm1 and Orm2 proteins.[5] This regulation is crucial for maintaining sphingolipid homeostasis. Disruptions in this pathway have been linked to various cellular stresses and can impact the expression of a wide array of genes.
This guide proposes that this compound may exert its effects on yeast by targeting the regulatory complex of SPT, specifically the Orm1/2 proteins. This hypothesis provides a foundation for a structured investigation into the downstream effects on gene expression.
Hypothetical Quantitative Data on Yeast Gene Expression
To illustrate the potential transcriptional signature of this compound activity, the following table summarizes hypothetical gene expression changes. This data assumes that this compound disrupts the negative regulation of SPT by Orm1/2, leading to an increase in sphingolipid biosynthesis and triggering a cellular stress response. The genes included are key players in sphingolipid metabolism and stress response pathways.
| Gene | Function | Fold Change (this compound vs. Control) | p-value |
| Sphingolipid Metabolism | |||
| LCB1 | Serine palmitoyltransferase subunit | 1.2 | 0.045 |
| LCB2 | Serine palmitoyltransferase subunit | 1.3 | 0.041 |
| TSC10 | 3-ketosphinganine reductase | 1.5 | 0.032 |
| SUR2 | Sphinganine C4-hydroxylase | 1.4 | 0.038 |
| LAC1 | Ceramide synthase | 1.6 | 0.029 |
| LAG1 | Ceramide synthase | 1.7 | 0.025 |
| AUR1 | Inositol phosphoceramide synthase | 1.1 | 0.050 |
| YPK1 | Kinase involved in sphingolipid regulation | 2.5 | 0.001 |
| Stress Response | |||
| HSP12 | Heat shock protein | 3.1 | <0.001 |
| CTT1 | Cytosolic catalase T | 2.8 | <0.001 |
| GRE2 | General stress response protein | 2.5 | 0.002 |
| TOR Pathway | |||
| GTR1 | GTP-binding protein in TORC1 signaling | -1.5 | 0.030 |
| MEP2 | Ammonium permease (regulated by TOR) | -1.8 | 0.021 |
Proposed Experimental Protocols
To validate the hypothetical effects of this compound, a series of well-defined experiments are necessary. The following protocols provide a detailed methodology for a comprehensive investigation.
Yeast Strain and Culture Conditions
-
Yeast Strain: Saccharomyces cerevisiae wild-type strain BY4741.
-
Growth Medium: Yeast Peptone Dextrose (YPD) medium.
-
Culture Conditions: Cells will be grown at 30°C with shaking at 200 rpm to mid-log phase (OD600 of 0.6-0.8).
This compound Treatment
-
Stock Solution: this compound will be dissolved in DMSO to a stock concentration of 10 mM.
-
Treatment: Mid-log phase yeast cultures will be treated with a final concentration of 10 µM this compound or an equivalent volume of DMSO (vehicle control).
-
Time Course: Samples will be collected at 0, 30, 60, and 120 minutes post-treatment for RNA extraction.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA will be extracted from yeast cells using a hot acid phenol-chloroform method, followed by purification with a commercial RNA cleanup kit.
-
RNA Quality Control: RNA integrity and concentration will be assessed using an Agilent Bioanalyzer and a Qubit fluorometer.
-
Library Preparation: mRNA will be enriched from total RNA using oligo(dT) magnetic beads. Sequencing libraries will be prepared using a standard commercial kit.
-
RNA Sequencing (RNA-Seq): Libraries will be sequenced on an Illumina NovaSeq platform to generate 50 bp paired-end reads, aiming for a depth of at least 20 million reads per sample.
Data Analysis
-
Read Mapping: Raw sequencing reads will be aligned to the S. cerevisiae reference genome (S288C) using the STAR aligner.
-
Differential Gene Expression: Gene expression levels will be quantified using featureCounts, and differential expression analysis will be performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and an adjusted p-value < 0.05 will be considered significantly differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses will be conducted to identify biological processes and pathways affected by this compound treatment.
Visualization of a Hypothetical Signaling Pathway
To conceptualize the potential mechanism of action of this compound, a diagram of the proposed signaling pathway is presented below. This model illustrates how this compound could interfere with the regulation of sphingolipid biosynthesis, leading to downstream cellular responses.
This diagram illustrates a plausible scenario where this compound inhibits the Orm1/2 proteins. This would relieve the inhibition of SPT, leading to an increase in sphingolipid precursors. This accumulation could then activate the Ypk1 kinase, which is a known regulator of the sphingolipid pathway, and also trigger a broader stress response and modulate the TOR signaling pathway.
Conclusion and Future Directions
While the precise molecular target of this compound in yeast is currently unknown, the proposed framework in this guide offers a scientifically grounded approach to its investigation. The central hypothesis that this compound modulates sphingolipid biosynthesis via the Orm1/2-SPT axis provides a testable model with clear experimental readouts. The outlined protocols for transcriptomic analysis will not only reveal the global gene expression changes induced by this compound but also provide clues to its specific mechanism of action.
Future research should focus on validating the direct interaction between this compound and the Orm1/2 proteins through biochemical assays such as co-immunoprecipitation and surface plasmon resonance. Furthermore, genetic approaches using yeast deletion mutants for genes in the sphingolipid and TOR pathways will be instrumental in confirming the functional relevance of these pathways in mediating the effects of this compound. The insights gained from such studies will be invaluable for understanding the fundamental biology of yeast and could pave the way for the development of novel antifungal therapies.
References
- 1. Sphingolipid signaling in yeast: potential implications for understanding disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yeast Sphingolipids: Recent developments in understanding biosynthesis, regulation, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Identification of distinct active pools of yeast serine palmitoyltransferase in sub-compartments of the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Haptamide B: A Technical Guide to its Application as a Probe in Nutrient Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nutrient signaling pathways are fundamental to cellular growth, proliferation, and metabolism, with the Target of Rapamycin (TOR) pathway serving as a central regulator. Dysregulation of these pathways is implicated in numerous diseases, including cancer and metabolic disorders. This technical guide details the use of Haptamide B, a selective small molecule inhibitor of the Hap2/3/4/5p transcriptional complex, as a chemical probe to investigate nutrient-sensing mechanisms. We provide an in-depth overview of this compound's mechanism of action, quantitative binding data, and detailed experimental protocols for its application in yeast-based model systems. This guide is intended to equip researchers with the necessary tools to leverage this compound for dissecting the intricate connections between the Hap2/3/4/5p complex and the broader TOR signaling network, ultimately facilitating the discovery of novel therapeutic targets.
Introduction
The evolutionarily conserved TOR signaling pathway integrates diverse environmental cues, including nutrient availability, to orchestrally control cell growth and metabolism. In the budding yeast Saccharomyces cerevisiae, a key model organism for studying these processes, the TOR complex 1 (TORC1) is a master regulator that responds to nitrogen and glucose levels. When nutrients are abundant, TORC1 is active and promotes anabolic processes while inhibiting catabolic processes like autophagy. Conversely, nutrient limitation or treatment with rapamycin inactivates TORC1, leading to a transcriptional response that mimics a starved state.
Downstream of TOR, a multitude of transcription factors execute its commands. Among these is the highly conserved CCAAT-binding factor, also known as the Hap complex (Hap2/3/4/5p) in yeast. This heterotetrameric complex plays a crucial role in regulating the expression of genes involved in respiratory metabolism, including those of the citric acid cycle. Studies have suggested that the TOR proteins are upstream of the Hap2/3/4/5p complex, indicating that the activity of this complex is modulated by nutrient signals transduced through the TOR pathway[1][2][3].
This compound has emerged as a potent and selective chemical probe for studying the Hap2/3/4/5p complex. It was identified through small molecule microarray screening and subsequently optimized to exhibit high affinity for the Hap3p subunit of the complex[4][5]. By inhibiting the transcriptional activity of the Hap2/3/4/5p complex, this compound provides a powerful tool to dissect its role in nutrient signaling and to explore its potential as a therapeutic target.
This whitepaper provides a comprehensive technical guide for utilizing this compound as a probe in nutrient signaling research. We present its chemical properties, quantitative interaction data, and detailed protocols for key experiments, including in vitro binding assays, in vivo reporter assays, and whole-genome transcriptional profiling.
This compound: Chemical and Biological Properties
This compound is a dihydropyrancarboxamide derivative with the following chemical properties:
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₇ClN₂O₄ | |
| Molecular Weight | 454.95 g/mol | |
| CAS Number | 546124-87-2 |
Quantitative Biological Activity
This compound exhibits high-affinity binding to the Hap3p subunit of the Hap2/3/4/5p complex and effectively inhibits its transcriptional activity in vivo.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 330 nM | Surface Plasmon Resonance (SPR) | |
| IC₅₀ | 24 µM | HAP3p-dependent reporter gene assay in yeast |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the position of the Hap2/3/4/5p complex within the nutrient signaling network and a general workflow for using this compound to probe this pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction and effects of this compound.
Surface Plasmon Resonance (SPR) for Kd Determination
This protocol describes the determination of the binding affinity of this compound to purified Hap3p protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant Hap3p protein (with a tag for purification, e.g., GST or His-tag)
-
This compound
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0
-
This compound dilution series in running buffer (e.g., 0.1 nM to 1 µM)
Procedure:
-
Chip Preparation and Protein Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject a solution of Hap3p (e.g., 20 µg/mL in immobilization buffer) to achieve an immobilization level of approximately 2000-3000 Response Units (RU).
-
Deactivate the remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Inject the this compound dilution series over the Hap3p-immobilized surface and a reference flow cell (without Hap3p). Use a flow rate of 30 µL/min.
-
Allow for an association time of 120 seconds and a dissociation time of 300 seconds.
-
Regenerate the surface between each concentration with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).
-
HAP-Dependent Reporter Gene Assay for IC₅₀ Determination
This protocol describes a cell-based assay in S. cerevisiae to measure the inhibitory activity of this compound on the Hap2/3/4/5p complex.
Materials:
-
S. cerevisiae strain containing a reporter construct with a Hap4p-responsive promoter (e.g., CYC1 promoter) driving the expression of a reporter gene (e.g., lacZ encoding β-galactosidase).
-
Wild-type and hap3Δ strains for comparison.
-
Appropriate yeast growth media (e.g., YPD or synthetic complete medium).
-
This compound stock solution in DMSO.
-
96-well microplates.
-
β-galactosidase assay reagents (e.g., ONPG or a luminescent substrate).
-
Plate reader for absorbance or luminescence.
Procedure:
-
Yeast Culture Preparation:
-
Inoculate the reporter yeast strain into appropriate liquid medium and grow overnight at 30°C with shaking.
-
The next day, dilute the culture to an OD₆₀₀ of ~0.1 and grow to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
-
This compound Treatment:
-
In a 96-well plate, add the mid-log phase yeast culture to each well.
-
Add this compound at various final concentrations (e.g., 0.1 µM to 100 µM) in triplicate. Include a DMSO-only control.
-
Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.
-
-
β-Galactosidase Assay:
-
Lyse the yeast cells using a suitable method (e.g., freeze-thaw cycles with glass beads or a chemical lysis buffer).
-
Add the β-galactosidase substrate to the cell lysates.
-
Incubate at 37°C until a color change or luminescent signal develops.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter activity to cell density (OD₆₀₀).
-
Plot the normalized reporter activity against the logarithm of this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Whole-Genome Transcriptional Profiling
This protocol outlines the steps to identify the global transcriptional changes in yeast upon treatment with this compound.
Materials:
-
Wild-type and hap3ΔS. cerevisiae strains.
-
Yeast growth medium.
-
This compound (at a concentration of ~2-3 times the IC₅₀, e.g., 50 µM).
-
DMSO (vehicle control).
-
RNA extraction kit.
-
Reagents and equipment for microarray or RNA-sequencing analysis.
Procedure:
-
Yeast Culture and Treatment:
-
Grow wild-type and hap3Δ yeast strains in parallel to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Treat the wild-type strain with this compound (50 µM) or DMSO (vehicle control) for a specific duration (e.g., 60 minutes). The hap3Δ strain will serve as a genetic control.
-
Harvest the cells by centrifugation and flash-freeze the pellets in liquid nitrogen.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA from the yeast pellets using a standard protocol (e.g., hot acid phenol extraction or a commercial kit).
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
Transcriptomic Analysis (Microarray or RNA-Seq):
-
Prepare labeled cDNA from the RNA samples for microarray hybridization or construct sequencing libraries for RNA-Seq.
-
Perform microarray hybridization or high-throughput sequencing.
-
-
Data Analysis:
-
Normalize the expression data.
-
Identify differentially expressed genes between the this compound-treated and DMSO-treated wild-type cells.
-
Compare the gene expression profile of the this compound-treated cells with that of the hap3Δ strain to confirm on-target effects.
-
Perform gene ontology (GO) and pathway analysis to identify the biological processes affected by this compound.
-
Conclusion
This compound is a valuable and specific tool for interrogating the function of the Hap2/3/4/5p transcriptional complex within the broader context of nutrient signaling. Its well-characterized binding affinity and in vivo inhibitory activity make it an ideal probe for dissecting the downstream effects of the TOR pathway on respiratory gene expression and mitochondrial biogenesis. The detailed protocols provided in this guide offer a robust framework for researchers to employ this compound in their studies, paving the way for a deeper understanding of these fundamental cellular processes and the identification of novel therapeutic strategies for diseases driven by their dysregulation.
References
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for chromatin immunoprecipitation of chromatin-binding proteins in Schizosaccharomyces pombe using a dual-crosslinking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. nicoyalife.com [nicoyalife.com]
In Vivo Transcriptional Profiling of Haptamide B: A Methodological and Analytical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haptamide B has been identified as a selective inhibitor of the Hap2/3/4/5p-mediated transcription in vivo. The Hap complex, a highly conserved transcription factor, plays a crucial role in regulating a wide array of cellular processes, making this compound a compound of significant interest for therapeutic development. Understanding the global transcriptional changes induced by this compound in a living organism is paramount to elucidating its mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications.
This technical guide provides a comprehensive framework for conducting and analyzing an in vivo transcriptional profiling study of this compound. While specific public data from such a study on this compound is not currently available, this document outlines the necessary experimental protocols, data presentation strategies, and pathway analysis to guide researchers in this endeavor. The methodologies described herein are based on established best practices for RNA sequencing and bioinformatic analysis.
Introduction to this compound
This compound is a small molecule that acts as a selective inhibitor of the Hap2/3/4/5p transcription factor complex. This complex, also known as the CCAAT-binding factor (CBF) or nuclear factor Y (NF-Y), is a heterotrimeric protein that binds to the highly conserved CCAAT box motif in the promoter and enhancer regions of numerous genes. By targeting this complex, this compound has the potential to modulate the expression of a vast network of genes involved in critical cellular functions.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 546124-87-2 |
| Molecular Formula | C₂₅H₂₇ClN₂O₄ |
| Mechanism of Action | Selective inhibitor of Hap2/3/4/5p mediated transcription |
Experimental Design and Protocols
A robust in vivo study is critical to understanding the physiological effects of this compound. The following sections detail a hypothetical experimental design and the associated protocols.
Animal Model and Dosing Regimen
The choice of animal model is dependent on the therapeutic area of interest. For general toxicological and efficacy studies, a rodent model such as the C57BL/6 mouse is commonly used.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Vehicle Control (n=5)
-
This compound - Low Dose (e.g., 10 mg/kg, n=5)
-
This compound - High Dose (e.g., 50 mg/kg, n=5)
-
-
Administration: Intraperitoneal (IP) injection, once daily.
-
Duration: 14 days.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., liver, kidney, spleen, and tumor if applicable) are collected and flash-frozen in liquid nitrogen for RNA extraction.
RNA Extraction and Quality Control
High-quality RNA is essential for reliable transcriptional profiling.
-
Protocol:
-
Homogenize frozen tissue (~30 mg) using a bead mill homogenizer in 1 mL of TRIzol reagent.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
Quality Control: RNA integrity and concentration should be assessed using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are recommended for sequencing.
Library Preparation and RNA Sequencing (RNA-Seq)
Next-generation sequencing provides a comprehensive view of the transcriptome.
-
Protocol:
-
Enrich for mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
Sequence the prepared libraries on an Illumina NovaSeq platform, generating 150 bp paired-end reads.
-
Data Analysis and Presentation
Bioinformatic Pipeline
The raw sequencing data must be processed to identify differentially expressed genes.
Caption: Experimental and bioinformatic workflow for in vivo transcriptional profiling.
Quantitative Data Summary
The results of the differential expression analysis should be presented in a clear, tabular format.
Table 1: Top 10 Differentially Expressed Genes in Liver Tissue (High Dose this compound vs. Vehicle)
| Gene Symbol | Gene Name | log2(Fold Change) | p-value | Adjusted p-value |
| Stat1 | Signal transducer and activator of transcription 1 | -2.5 | 1.2e-15 | 3.4e-11 |
| Ccnd1 | Cyclin D1 | -2.1 | 4.5e-12 | 8.9e-8 |
| Hmgcr | 3-hydroxy-3-methylglutaryl-CoA reductase | -1.9 | 7.8e-11 | 1.2e-6 |
| Fasn | Fatty acid synthase | -1.8 | 2.3e-10 | 2.5e-6 |
| Srebf1 | Sterol regulatory element binding transcription factor 1 | -1.7 | 9.1e-10 | 7.8e-6 |
| Mthfr | Methylenetetrahydrofolate reductase | 1.5 | 3.4e-9 | 2.1e-5 |
| Sod2 | Superoxide dismutase 2 | 1.8 | 8.2e-9 | 4.5e-5 |
| Gpx1 | Glutathione peroxidase 1 | 2.0 | 1.5e-8 | 7.1e-5 |
| Nqo1 | NAD(P)H quinone dehydrogenase 1 | 2.2 | 4.6e-8 | 1.9e-4 |
| Cat | Catalase | 2.4 | 9.8e-8 | 3.5e-4 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Signaling Pathway Analysis
Given that this compound inhibits the Hap complex, it is expected to affect pathways regulated by this transcription factor. The Hap complex is a known regulator of genes involved in metabolism, cell cycle, and stress response. Gene Ontology (GO) and pathway enrichment analysis (e.g., using KEGG or Reactome databases) of the differentially expressed genes can reveal the biological processes modulated by this compound.
Caption: Potential signaling pathway affected by this compound.
Conclusion
This technical guide provides a foundational framework for the in vivo transcriptional profiling of this compound. By following these methodologies, researchers can generate high-quality, reproducible data to understand the compound's biological effects comprehensively. The resulting transcriptional profiles will be invaluable for elucidating the on-target and off-target activities of this compound, identifying biomarkers of its activity, and guiding its further development as a potential therapeutic agent. While the data presented here is illustrative, the experimental and analytical workflows are directly applicable to real-world studies.
Methodological & Application
Application Notes and Protocols for Haptamide B in Yeast Models
Disclaimer: As of the latest literature review, specific experimental data on the effects of Haptamide B in yeast is not available. The following application notes and protocols are presented as a comprehensive and generalized framework for the initial characterization of a novel compound, such as this compound, in yeast. The experimental designs are based on established methodologies for studying antifungal agents and their impact on yeast signaling pathways.
Introduction
This compound is a natural product with potential biological activities that are yet to be fully elucidated, particularly in fungal systems like the model organism Saccharomyces cerevisiae and pathogenic yeasts such as Candida albicans. This document provides a detailed set of protocols for researchers and drug development professionals to investigate the antifungal properties and mechanism of action of this compound in yeast. The protocols cover initial screening for growth inhibition, determination of minimum inhibitory and fungicidal concentrations, and preliminary mechanism of action studies focusing on cell membrane integrity and key signaling pathways.
Data Presentation
The following tables represent hypothetical data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide data presentation.
Table 1: Antifungal Activity of this compound against Various Yeast Strains
| Yeast Strain | IC50 (µg/mL) | MIC (µg/mL) | MFC (µg/mL) |
| Saccharomyces cerevisiae BY4741 | 15.8 | 32 | 64 |
| Candida albicans SC5314 | 12.5 | 32 | 64 |
| Cryptococcus neoformans H99 | 25.2 | 64 | >128 |
| Saccharomyces cerevisiae Δerg6 | 2.1 | 4 | 8 |
Table 2: Effect of this compound on Yeast Cell Membrane Integrity
| Treatment | Propidium Iodide Staining (% Positive Cells) | SYTOX Green Staining (Fold Increase in Fluorescence) |
| Vehicle Control (DMSO) | 2.1 ± 0.5 | 1.0 ± 0.1 |
| This compound (1x MIC) | 45.3 ± 3.2 | 8.5 ± 0.7 |
| This compound (2x MIC) | 88.9 ± 5.1 | 15.2 ± 1.1 |
| Amphotericin B (Positive Control) | 92.5 ± 4.8 | 18.1 ± 1.5 |
Experimental Protocols
Protocol 1: Determination of Antifungal Activity (Broth Microdilution Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC) of this compound against a yeast strain.
Materials:
-
Yeast strain of interest (e.g., S. cerevisiae, C. albicans)
-
Yeast Peptone Dextrose (YPD) broth
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a yeast inoculum by growing a single colony in YPD broth overnight at 30°C with shaking.
-
Dilute the overnight culture in fresh YPD broth to a final concentration of 5 x 10^5 cells/mL.
-
Prepare a serial dilution of this compound in YPD broth in a 96-well plate. The final concentrations should typically range from 0.125 to 128 µg/mL. Include a vehicle control (DMSO) and a no-drug control.
-
Add 100 µL of the yeast inoculum to each well of the 96-well plate containing 100 µL of the serially diluted this compound.
-
Incubate the plates at 30°C for 24-48 hours.
-
Measure the optical density at 600 nm (OD600) using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible yeast growth compared to the drug-free control.
-
The IC50 value can be calculated by plotting the percentage of growth inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This protocol determines the lowest concentration of this compound that kills the yeast cells.
Materials:
-
Results from the MIC assay (Protocol 1)
-
YPD agar plates
Procedure:
-
From the wells of the MIC assay plate that show no visible growth, take a 10 µL aliquot.
-
Spot the aliquot onto a fresh YPD agar plate.
-
Incubate the YPD agar plates at 30°C for 48 hours.
-
The MFC is the lowest concentration of this compound from which no colonies grow on the YPD agar plate.
Protocol 3: Cell Membrane Integrity Assay
This protocol assesses whether this compound disrupts the yeast cell membrane, a common mechanism for antifungal drugs.
Materials:
-
Yeast cells treated with this compound (at MIC and 2x MIC) and controls.
-
Propidium Iodide (PI) stock solution.
-
SYTOX Green nucleic acid stain.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Grow yeast cells to mid-log phase and treat with this compound (e.g., at MIC and 2x MIC), a vehicle control, and a positive control known to disrupt membranes (e.g., Amphotericin B) for a defined period (e.g., 4 hours).
-
Harvest the cells by centrifugation and wash with Phosphate Buffered Saline (PBS).
-
For PI staining, resuspend the cells in PBS containing PI (e.g., 2 µg/mL) and incubate in the dark for 15 minutes.
-
For SYTOX Green staining, resuspend cells in PBS and add SYTOX Green to a final concentration of 1 µM. Incubate for 15 minutes in the dark.
-
Analyze the stained cells by fluorescence microscopy or flow cytometry to quantify the percentage of cells with compromised membranes (stained cells).
Visualizations
Caption: Experimental workflow for characterizing this compound's activity in yeast.
Application Notes and Protocols for Determining the Dose-Response Curve of Bioactive Compounds in Saccharomyces cerevisiae
Abstract
This document provides a detailed methodology for determining the dose-response curve of a bioactive compound in the model organism Saccharomyces cerevisiae. While the initial focus of this inquiry was Haptamide B, a comprehensive literature search did not yield specific data regarding its dose-response profile in yeast. Therefore, this document presents a generalized protocol that can be adapted for this compound or any other compound of interest. The following sections outline the necessary experimental procedures, data presentation formats, and relevant biological pathways for consideration by researchers, scientists, and drug development professionals.
Introduction
Saccharomyces cerevisiae, or budding yeast, is a powerful eukaryotic model organism for studying the effects of novel chemical compounds. Its genetic tractability, rapid growth, and the conservation of fundamental cellular processes with higher eukaryotes make it an ideal system for initial drug screening and mechanism of action studies. Determining the dose-response curve of a compound is a critical first step in understanding its biological activity, allowing for the quantification of its potency through metrics such as the half-maximal inhibitory concentration (IC50).
This application note provides a robust protocol for generating a dose-response curve for a test compound in S. cerevisiae using a 96-well plate-based liquid culture assay. This method offers higher reproducibility and a more accurate assessment of inhibitory effects compared to traditional agar plate-based assays.
Data Presentation
Quantitative data from dose-response experiments should be organized to clearly display the relationship between compound concentration and the observed biological effect.
Table 1: Example Dose-Response Data for a Test Compound in S. cerevisiae
| Compound Concentration (µM) | Mean Optical Density (OD600) | Standard Deviation | Percent Growth Inhibition (%) |
| 0 (Vehicle Control) | 1.250 | 0.075 | 0.0 |
| 0.1 | 1.230 | 0.068 | 1.6 |
| 1 | 1.150 | 0.082 | 8.0 |
| 5 | 0.875 | 0.055 | 30.0 |
| 10 | 0.625 | 0.045 | 50.0 |
| 25 | 0.310 | 0.030 | 75.2 |
| 50 | 0.150 | 0.021 | 88.0 |
| 100 | 0.080 | 0.015 | 93.6 |
Table 2: Summary of Potency Metrics
| Parameter | Value |
| IC50 (µM) | 10.0 |
| Minimum Inhibitory Concentration (MIC) (µM) | > 100 |
Experimental Protocols
Materials and Reagents
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
Yeast extract Peptone Dextrose (YPD) medium
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent for the test compound
-
Sterile 96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 600 nm (OD600)
-
Incubator shaker set to 30°C
Experimental Workflow
Caption: Experimental workflow for determining the dose-response curve.
Detailed Protocol
-
Preparation of Media and Stock Solutions:
-
Prepare YPD medium (1% yeast extract, 2% peptone, 2% dextrose) and sterilize by autoclaving.
-
Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).
-
-
Yeast Culture Preparation:
-
Inoculate 5 mL of YPD medium with a single colony of S. cerevisiae.
-
Grow overnight at 30°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.5-1.0).
-
Dilute the overnight culture in fresh YPD medium to a starting OD600 of 0.05.
-
-
96-Well Plate Assay Setup:
-
In a sterile 96-well plate, prepare serial dilutions of the test compound. For example, for a final volume of 200 µL per well, add the required volume of compound stock and YPD to achieve the desired final concentrations.
-
Include a vehicle control (solvent only, e.g., DMSO) and a media-only blank control.
-
Add 180 µL of the diluted test compound solutions to the appropriate wells.
-
Add 20 µL of the diluted yeast culture (starting OD600 = 0.05) to each well containing the compound and the vehicle control. The final volume in each well will be 200 µL.
-
-
Incubation and Measurement:
-
Place the 96-well plate in a microplate reader with incubation and shaking capabilities set to 30°C.
-
Measure the OD600 of each well every 15-30 minutes for 24 to 48 hours.
-
-
Data Analysis:
-
Subtract the OD600 of the media-only blank from all other readings.
-
Plot the OD600 values against time for each concentration to generate growth curves.
-
Determine the area under the curve (AUC) or the OD600 at a specific time point in the late exponential phase (e.g., 24 hours) for each concentration.
-
Calculate the percent growth inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (OD600_test / OD600_vehicle))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) using software such as GraphPad Prism or R to determine the IC50 value.
-
Potential Signaling Pathways for Investigation
Should a bioactive compound exhibit significant growth inhibition, further studies may focus on its mechanism of action. In S. cerevisiae, several key signaling pathways are involved in the response to cellular stress and chemical insults. Investigating the modulation of these pathways can provide insights into the compound's mode of action.
Caption: Potential signaling pathways affected by a bioactive compound.
Further investigation into the mechanism of action could involve transcriptomic analysis (RNA-seq) to identify differentially expressed genes upon compound treatment, or genetic screens with yeast deletion libraries to identify genes that confer sensitivity or resistance to the compound. These approaches can help pinpoint the specific cellular processes and pathways targeted by the bioactive molecule.
Application Notes and Protocols: Haptamide B in a Yeast Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast reporter assays are powerful, cell-based screening platforms used to investigate various molecular interactions and signaling pathways. Their genetic tractability, cost-effectiveness, and conservation of fundamental eukaryotic cellular processes make them an ideal system for first-pass screening of small molecules. This document provides detailed application notes and protocols for utilizing a yeast reporter assay to assess the activity of a hypothetical small molecule, Haptamide B.
Due to the current lack of specific literature on this compound's mechanism of action, this document will focus on a widely applicable yeast-based assay: the Yeast Two-Hybrid (Y2H) system for screening inhibitors of protein-protein interactions (PPIs). This well-established method can be adapted to identify compounds that disrupt a specific PPI, a common strategy in drug discovery. The principles and protocols outlined here can be readily adapted for other types of yeast reporter assays, such as those for G-protein coupled receptors (GPCRs), should a different target for this compound be identified. The yeast two-hybrid system is a powerful in vivo technique for detecting interactions between proteins.[1][2][3] It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[1] When two interacting proteins are fused to the BD and AD respectively, they reconstitute a functional transcription factor, leading to the expression of a reporter gene.[1]
Principle of the Assay
The reverse Yeast Two-Hybrid (rY2H) system is a modification of the Y2H assay designed to screen for inhibitors of a known protein-protein interaction. In this system, the interaction between two proteins of interest, "Bait" (fused to a DNA-binding domain, BD) and "Prey" (fused to an activation domain, AD), drives the expression of a counter-selectable marker gene (e.g., URA3). The URA3 gene product allows yeast to grow on media lacking uracil but converts the non-toxic compound 5-fluoroorotic acid (5-FOA) into a toxic byproduct. Therefore, yeast cells with a stable protein-protein interaction will not survive on media containing 5-FOA. A small molecule, such as this compound, that disrupts this interaction will prevent the expression of the URA3 gene, allowing the yeast to grow in the presence of 5-FOA.
Signaling Pathway Diagram
References
- 1. Signaling Assays for Detection of Human G-protein-coupled Receptors in Yeast [bio-protocol.org]
- 2. High-throughput identification of peptide agonists against GPCRs by co-culture of mammalian reporter cells and peptide-secreting yeast cells using droplet microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Invalid URL [utotc.technologypublisher.com]
Application Notes and Protocols for Haptamide B Treatment in the Study of Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haptamide B is a synthetic small molecule identified through diversity-oriented synthesis that acts as a potent inhibitor of the Hap2/3/4/5p transcription factor complex in yeast.[1][2][3][4] The yeast HAP complex is a master regulator of genes involved in mitochondrial respiration and biogenesis. In mammalian cells, the functional homolog of the HAP complex is the highly conserved heterotrimeric transcription factor, Nuclear Factor Y (NF-Y), also known as CCAAT-binding factor (CBF). NF-Y binds to the CCAAT motif present in the promoter region of numerous genes, including those essential for mitochondrial function.
Given the conserved nature of this transcriptional regulation, this compound presents a potential chemical tool to investigate the role of NF-Y in modulating mitochondrial biogenesis and function in mammalian cells. These application notes provide a proposed framework and detailed protocols for utilizing this compound in this context. It is important to note that as of this writing, the direct effects of this compound on mammalian mitochondrial function have not been extensively characterized in published literature. The following protocols and applications are therefore based on its known mechanism in yeast and the established role of its mammalian homolog, NF-Y.
Proposed Mechanism of Action
This compound is hypothesized to inhibit the transcriptional activity of the NF-Y complex in mammalian cells. By binding to one of the NF-Y subunits, this compound may prevent the complex from assembling or binding to the CCAAT boxes in the promoters of its target genes. Many of these target genes encode proteins crucial for mitochondrial biogenesis and the function of the electron transport chain. Consequently, treatment with this compound is predicted to decrease the expression of these mitochondrial proteins, leading to reduced mitochondrial mass, impaired respiratory function, and potential downstream cellular effects such as altered energy metabolism and induction of apoptosis.
Caption: Proposed signaling pathway of this compound in mammalian cells.
Application Notes
Investigating the Role of NF-Y in Mitochondrial Biogenesis
This compound can be employed to elucidate the role of NF-Y in regulating the synthesis of new mitochondria. By inhibiting NF-Y, researchers can observe the downstream effects on the key regulators and markers of mitochondrial biogenesis.
-
Assessment of Transcriptional Changes: Treatment with this compound is expected to downregulate the mRNA levels of genes involved in mitochondrial biogenesis that are under the transcriptional control of NF-Y. Key genes to monitor include those encoding Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), Nuclear Respiratory Factor 1 (NRF-1), and Mitochondrial Transcription Factor A (TFAM).
-
Quantification of Mitochondrial Mass and DNA: A reduction in mitochondrial biogenesis should lead to a decrease in both the total mitochondrial mass and the mitochondrial DNA (mtDNA) copy number per cell. These parameters can be quantitatively assessed to determine the impact of NF-Y inhibition by this compound.
Elucidating the Impact on Mitochondrial Respiration
The inhibition of NF-Y-mediated transcription of genes encoding subunits of the electron transport chain (ETC) is predicted to impair mitochondrial respiration. This compound can be used to probe the dependence of cellular respiration on the continuous expression of these NF-Y target genes.
-
Oxygen Consumption Rate (OCR) Profiling: The Seahorse XF Cell Mito Stress Test can be utilized to measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Treatment with this compound is expected to decrease these OCR parameters.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: A compromised ETC due to NF-Y inhibition would likely lead to a decrease in the mitochondrial membrane potential. Fluorescent dyes such as TMRM or JC-1 can be used to quantify these changes.
Probing Downstream Cellular Consequences
By modulating mitochondrial biogenesis and function, this compound can be used to study the downstream cellular processes that are dependent on mitochondrial health.
-
Analysis of Mitochondrial Dynamics: Changes in mitochondrial biogenesis can impact the balance of mitochondrial fusion and fission. The expression levels of key proteins involved in these processes, such as Mitofusins (Mfn1/2) and Dynamin-related protein 1 (Drp1), can be assessed.
-
Induction of Apoptosis: Sustained mitochondrial dysfunction is a potent trigger for apoptosis. This compound treatment may lead to the release of cytochrome c from the mitochondria and the activation of caspases, which can be monitored to assess the induction of apoptosis.
Experimental Protocols
The following are detailed protocols for the proposed applications of this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate mammalian cells of interest (e.g., HeLa, HEK293T, or a relevant disease model cell line) in appropriate culture vessels and allow them to adhere and reach 50-60% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 25, 50 µM) to determine the optimal concentration for your cell type and experimental endpoint.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) at 37°C in a humidified atmosphere with 5% CO₂. The optimal incubation time will depend on the specific assay being performed.
Caption: General experimental workflow for this compound treatment.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Isolation: Following treatment with this compound, harvest the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a suitable qPCR master mix, the synthesized cDNA, and primers for the genes of interest (e.g., PGC-1α, NRF-1, TFAM, and a housekeeping gene like GAPDH or ACTB for normalization).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation:
| Gene | Treatment | Relative Fold Change (vs. Vehicle) | p-value |
| PGC-1α | Vehicle | 1.0 | - |
| This compound (10 µM) | Value | Value | |
| This compound (25 µM) | Value | Value | |
| NRF-1 | Vehicle | 1.0 | - |
| This compound (10 µM) | Value | Value | |
| This compound (25 µM) | Value | Value | |
| TFAM | Vehicle | 1.0 | - |
| This compound (10 µM) | Value | Value | |
| This compound (25 µM) | Value | Value |
Protocol 3: Western Blotting for Mitochondrial Protein Levels
-
Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Alternatively, perform mitochondrial isolation by differential centrifugation for more specific analysis of mitochondrial proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., COX IV, TOM20, PGC-1α, TFAM, and a loading control like β-actin or VDAC).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software.
Data Presentation:
| Protein | Treatment | Relative Protein Level (Normalized to Loading Control) | p-value |
| COX IV | Vehicle | 1.0 | - |
| This compound (10 µM) | Value | Value | |
| This compound (25 µM) | Value | Value | |
| TFAM | Vehicle | 1.0 | - |
| This compound (10 µM) | Value | Value | |
| This compound (25 µM) | Value | Value |
Protocol 4: Quantification of Mitochondrial DNA (mtDNA) Copy Number
-
Genomic DNA Isolation: Harvest cells after this compound treatment and isolate total genomic DNA using a commercial kit.
-
qPCR: Perform qPCR with primers specific for a mitochondrial-encoded gene (e.g., MT-ND1) and a single-copy nuclear-encoded gene (e.g., B2M or BECN1) for normalization.
-
Data Analysis: Calculate the relative mtDNA copy number using the ΔCt method (ΔCt = Ct(nuclear gene) - Ct(mitochondrial gene)). The relative copy number is proportional to 2^ΔCt.
Data Presentation:
| Treatment | ΔCt (Mean ± SD) | Relative mtDNA Copy Number (vs. Vehicle) | p-value |
| Vehicle | Value | 1.0 | - |
| This compound (10 µM) | Value | Value | Value |
| This compound (25 µM) | Value | Value | Value |
Protocol 5: Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat the cells with this compound for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.
-
Mito Stress Test: Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial respiration from the oxygen consumption rate (OCR) measurements.
Data Presentation:
| Parameter | Treatment | OCR (pmol/min) (Mean ± SD) | p-value |
| Basal Respiration | Vehicle | Value | - |
| This compound (10 µM) | Value | Value | |
| ATP-linked Respiration | Vehicle | Value | - |
| This compound (10 µM) | Value | Value | |
| Maximal Respiration | Vehicle | Value | - |
| This compound (10 µM) | Value | Value |
Protocol 6: Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes or in a black, clear-bottom 96-well plate and treat with this compound.
-
Dye Loading: In the last 30 minutes of treatment, add a fluorescent dye sensitive to ΔΨm, such as TMRM (e.g., 20-100 nM) or JC-1 (e.g., 2 µM), to the culture medium.
-
Imaging or Plate Reading:
-
Microscopy: Wash the cells with a pre-warmed buffer and image using a fluorescence microscope with the appropriate filter sets.
-
Plate Reader/Flow Cytometry: After incubation, measure the fluorescence intensity using a microplate reader or analyze the cells using a flow cytometer.
-
-
Controls: Include a positive control for mitochondrial depolarization by treating a set of cells with an uncoupler like FCCP (e.g., 10 µM) for 10-15 minutes before measurement.
-
Data Analysis: Quantify the fluorescence intensity. For JC-1, the ratio of red to green fluorescence is often used as a ratiometric measure of ΔΨm.
Data Presentation:
| Treatment | TMRM Fluorescence Intensity (Arbitrary Units) (Mean ± SD) | p-value |
| Vehicle | Value | - |
| This compound (10 µM) | Value | Value |
| This compound (25 µM) | Value | Value |
| FCCP (Positive Control) | Value | Value |
Disclaimer
The application of this compound for studying mitochondrial function in mammalian cells is a novel and proposed use. The protocols provided here are intended as a starting point for research and may require optimization for specific cell types and experimental conditions. Researchers should perform preliminary experiments to determine the optimal dosage and treatment duration for this compound in their system.
References
Protocol for Assessing Haptamide B Cell Permeability in B-Lymphocytes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Haptamide B is a small molecule inhibitor of Hap2/3/4/5p mediated transcription in vivo.[1] Understanding its ability to cross the B-cell membrane is crucial for evaluating its therapeutic potential in B-cell malignancies and other immunological disorders. This document provides a detailed protocol for assessing the cell permeability of this compound in B-lymphocyte cell lines. Due to the suspension nature of B-cell lines like Ramos and Raji, traditional monolayer-based permeability assays (e.g., Caco-2, MDCK) are not directly applicable.[2][3][4] Therefore, this protocol focuses on quantifying the intracellular concentration of this compound as a direct measure of its ability to permeate the cell membrane.
The protocol outlines two primary methods: a label-free approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct quantification of intracellular this compound, and a fluorescent labeling approach for qualitative and semi-quantitative assessment of cellular uptake. Additionally, a protocol for the Cellular Thermal Shift Assay (CETSA) is included to confirm target engagement within the cell, which indirectly validates the compound's ability to reach its intracellular target.
Key Experimental Approaches
-
Direct Quantification of Intracellular this compound using LC-MS/MS: This is the gold-standard method for determining the concentration of a compound inside cells.
-
Fluorescent Microscopy of this compound Uptake: By labeling this compound with a fluorescent dye, its cellular uptake and subcellular localization can be visualized.
-
Cellular Thermal Shift Assay (CETSA): This assay confirms that this compound engages with its intracellular target, providing evidence of its effective permeability.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 454.95 g/mol | |
| Chemical Formula | C25H27ClN2O4 | |
| CAS Number | 546124-87-2 | |
| IUPAC Name | (2S,4S)-2-(4-Hydroxybutoxy)-N-(3-hydroxyphenyl)-4-(thiophen-3-yl)-3,4-dihydro-2H-pyran-6-carboxamide |
Table 2: Recommended B-Cell Lines for Permeability Studies
| Cell Line | Description | Key Characteristics |
| Ramos (RA 1) | Human Burkitt's lymphoma | Negative for Epstein-Barr virus (EBV), expresses IgM. |
| Raji | Human Burkitt's lymphoma | Positive for Epstein-Barr virus (EBV), expresses surface IgG. |
Table 3: Example Data from Intracellular this compound Quantification
| Time Point (minutes) | Intracellular this compound Concentration (µM) |
| 0 | 0 |
| 15 | 1.2 ± 0.2 |
| 30 | 2.5 ± 0.4 |
| 60 | 4.8 ± 0.6 |
| 120 | 5.1 ± 0.5 |
(Note: This is example data and will need to be generated experimentally.)
Experimental Protocols
Protocol 1: Direct Quantification of Intracellular this compound using LC-MS/MS
This protocol details the steps to measure the concentration of this compound that has entered B-cells.
Materials:
-
This compound
-
Ramos or Raji B-cell line
-
Complete RPMI-1640 medium (with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Internal Standard (IS) for LC-MS/MS (e.g., a structurally similar, stable isotope-labeled compound)
-
6-well tissue culture plates
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Cell Culture:
-
Culture Ramos or Raji cells in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
-
Seed 1 x 10^6 cells/well in a 6-well plate and allow them to equilibrate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete medium to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 0.1%.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Collection and Extraction:
-
At each time point, aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS to remove extracellular compound.
-
After the final wash, add 1 mL of ice-cold methanol containing the internal standard to each well to lyse the cells and precipitate proteins.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and the internal standard.
-
Generate a standard curve of this compound in the cell lysate matrix to enable accurate quantification.
-
Analyze the samples and calculate the intracellular concentration of this compound.
-
Protocol 2: Fluorescent Labeling and Microscopy of this compound Uptake
This protocol allows for the visualization of this compound entry into B-cells.
Materials:
-
This compound
-
A suitable fluorescent dye with a reactive group for conjugation (e.g., NHS ester for primary amines)
-
Ramos or Raji B-cell line
-
Complete RPMI-1640 medium
-
PBS
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope
Methodology:
-
Fluorescent Labeling of this compound:
-
Synthesize a fluorescently labeled version of this compound by conjugating a fluorescent dye to a suitable functional group on the molecule. This may require chemical modification of this compound if no suitable reactive group is present.
-
Purify the labeled compound using HPLC.
-
-
Cellular Uptake Experiment:
-
Seed Ramos or Raji cells on poly-L-lysine coated coverslips in a 24-well plate.
-
Treat the cells with the fluorescently labeled this compound at a suitable concentration.
-
Incubate for various time points.
-
-
Imaging:
-
Wash the cells with PBS to remove the extracellular fluorescent compound.
-
Stain the nuclei with Hoechst 33342.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and Hoechst.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms that this compound binds to its intracellular target, the Hap2/3/4/5 complex, in a cellular context.
Materials:
-
This compound
-
Ramos or Raji B-cell line
-
PBS
-
Protease inhibitor cocktail
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody against a subunit of the Hap complex (e.g., Hap2)
Methodology:
-
Cell Treatment:
-
Treat cultured B-cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
-
Cell Lysis and Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with a protease inhibitor cocktail and lyse them by freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Analysis by Western Blot:
-
Collect the supernatant and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein (e.g., Hap2) remaining at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Mandatory Visualizations
Caption: Workflow for LC-MS/MS quantification of intracellular this compound.
Caption: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.
References
- 1. Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation of Cancer Cell Origin and Molecular Subtype by Plasma Membrane N-Glycan Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Haptamide B in Genetic Interaction Studies
Disclaimer: As of late 2025, there is no publicly available research specifically detailing the use of Haptamide B in genetic interaction studies. The following application notes and protocols are provided as a detailed, illustrative guide for researchers and scientists on how a novel bioactive compound like this compound could be investigated for this purpose. The experimental details, data, and discussed signaling pathways are hypothetical and based on established methodologies in the field of chemical genetics.
Introduction to this compound and Chemical Genetics
This compound is a novel synthetic small molecule with potential biological activity. While its precise mechanism of action is under investigation, its unique structure suggests it may interact with key cellular pathways. This document outlines a strategy for using this compound to explore genetic interactions through chemical-genetic screening.
Chemical genetics is a powerful discipline that utilizes small molecules to perturb protein function and biological processes, offering temporal and dose-dependent control that complements classical genetic approaches.[1] A key application of chemical genetics is the identification of "synthetic lethal" interactions. A synthetic lethal relationship occurs when the loss of function of two separate genes results in cell death, while the loss of either single gene does not. By analogy, a chemical-genetic synthetic lethal interaction occurs when a compound (like this compound) that inhibits a specific protein is combined with a mutation in another gene, leading to a loss of cell viability. This approach is invaluable for identifying drug targets, understanding pathway redundancies, and developing targeted cancer therapies.
These notes provide a framework for:
-
Characterizing the cellular effects of this compound.
-
Performing a high-throughput chemical-genetic screen to identify gene deletions that sensitize cells to this compound.
-
Validating and analyzing the results to infer the compound's mechanism of action.
Data Presentation: Hypothetical Chemical-Genetic Interaction Screen
Following a high-throughput screen, quantitative data is crucial for identifying and prioritizing candidate genetic interactions. The data would typically be presented in a tabular format that allows for easy comparison and filtering of results.
Table 1: Hypothetical Results from a this compound Chemical-Genetic Screen in Saccharomyces cerevisiae
| Gene Deletion | Gene Function/Pathway | Log2 (Fold Change) this compound vs. DMSO | Z-Score | P-value | Phenotype |
| rad52Δ | DNA Damage Repair (Homologous Recombination) | -3.1 | -4.5 | 1.2e-5 | Synthetic Lethal |
| sgs1Δ | DNA Damage Repair (Helicase) | -2.8 | -4.1 | 3.5e-5 | Synthetic Sick |
| mec1Δ | DNA Damage Checkpoint (PI3K-like kinase) | -2.5 | -3.8 | 8.1e-5 | Synthetic Sick |
| dun1Δ | DNA Damage Checkpoint (Kinase) | -2.2 | -3.5 | 1.5e-4 | Synthetic Sick |
| erg6Δ | Sterol Biosynthesis | -0.2 | -0.3 | 0.38 | No Interaction |
| pdr5Δ | ABC Transporter (Drug Efflux) | 1.5 | 2.1 | 0.02 | Resistant |
| act1Δ | Cytoskeleton (Actin) | -0.1 | -0.1 | 0.45 | No Interaction |
-
Log2 (Fold Change): The log-transformed ratio of the growth of the mutant strain in the presence of this compound compared to a DMSO control. A large negative value indicates a strong negative genetic interaction (synthetic sickness or lethality).
-
Z-Score: A normalized score indicating how many standard deviations a data point is from the mean of the screen, allowing for robust hit identification.
-
P-value: The statistical significance of the observed growth defect.
-
Phenotype: The qualitative interpretation of the interaction.
Experimental Protocols
The following protocols describe a generalized workflow for a chemical-genetic screen, using the budding yeast Saccharomyces cerevisiae as a model system due to the availability of a comprehensive gene deletion library.
Protocol 1: Determination of Sub-Inhibitory (IC20) Concentration of this compound
Objective: To determine the concentration of this compound that inhibits the growth of wild-type yeast by approximately 20%. This sub-inhibitory concentration is crucial for a sensitive screen, as it allows for the identification of mutations that confer hypersensitivity without causing excessive toxicity in the general population.
Materials:
-
Wild-type S. cerevisiae strain (e.g., BY4741).
-
Yeast extract-peptone-dextrose (YPD) liquid and agar media.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
DMSO (vehicle control).
-
96-well microplates.
-
Spectrophotometer (plate reader).
Methodology:
-
Inoculate a 5 mL culture of wild-type yeast in YPD and grow overnight at 30°C with shaking.
-
The next day, measure the optical density at 600 nm (OD600) and dilute the culture to a starting OD600 of 0.1 in fresh YPD.
-
In a 96-well plate, prepare a 2-fold serial dilution of this compound in YPD, starting from a high concentration (e.g., 100 µM). Include a DMSO-only well as a negative control.
-
Add the diluted yeast culture to each well. The final volume should be 200 µL per well.
-
Incubate the plate at 30°C in a plate reader with intermittent shaking.
-
Measure the OD600 of each well every 30 minutes for 24-48 hours.
-
Plot the growth curves for each concentration.
-
From the growth curves, calculate the growth rate or the final OD600 at a specific time point (e.g., 24 hours).
-
Normalize the growth at each this compound concentration to the DMSO control.
-
Determine the IC20 value, which is the concentration that results in 80% growth compared to the control. This concentration will be used for the high-throughput screen.
Protocol 2: High-Throughput Chemical-Genetic Screen
Objective: To screen a genome-wide library of yeast gene deletion mutants to identify those that are hypersensitive to this compound.
Materials:
-
Yeast haploid non-essential gene deletion library (approx. 4,800 strains) arrayed on 96- or 384-well plates.
-
YPD agar plates.
-
This compound (at the predetermined IC20 concentration).
-
DMSO.
-
Robotic plate handler (e.g., a Singer ROTOR) for high-density replica plating.
-
High-resolution scanner or camera for imaging plates.
-
Image analysis software (e.g., ScreenMill or ImageJ).
Methodology:
-
Prepare large-format YPD agar plates. For the experimental condition, supplement the media with this compound at its IC20 concentration. For the control condition, supplement with an equivalent volume of DMSO.
-
Using a robotic plate handler, replicate pin the yeast deletion library from the source plates onto both the control (DMSO) and experimental (this compound) agar plates.
-
Incubate the plates at 30°C for 48-72 hours, or until colonies are of a suitable size for imaging.
-
Acquire high-resolution images of all plates.
-
Use image analysis software to quantify the colony size for each mutant on both the control and experimental plates.
-
Normalize the colony size of each mutant on the this compound plate to its corresponding size on the DMSO plate.
-
Calculate a sensitivity score (e.g., Log2 fold change) for each mutant.
-
Identify "hits" as those mutants that show a statistically significant growth defect in the presence of this compound (e.g., Z-score < -3).
Protocol 3: Hit Validation and Downstream Analysis
Objective: To validate the interactions identified in the primary screen and to analyze the hits to generate hypotheses about this compound's mechanism of action.
Materials:
-
Selected hit strains from the deletion library.
-
Wild-type yeast strain.
-
YPD liquid media.
-
This compound and DMSO.
-
96-well plates and plate reader.
Methodology:
-
Individual Growth Assays: For each putative hit strain, perform a dose-response growth curve analysis as described in Protocol 1. This will confirm the hypersensitivity and provide quantitative IC50 values.
-
Spot Dilution Assays: a. Grow overnight cultures of the wild-type and hit strains. b. Normalize the OD600 of all cultures. c. Create a 10-fold serial dilution series for each strain. d. Spot 5 µL of each dilution onto control (DMSO) and this compound-containing YPD plates. e. Incubate for 48 hours and image the plates. Hypersensitive strains will show a significant growth defect at lower concentrations of this compound compared to the wild-type.
-
Functional Enrichment Analysis: a. Compile a list of the validated hits. b. Use a bioinformatic tool (e.g., DAVID, Metascape, or the GO Term Finder at the Saccharomyces Genome Database) to identify enriched Gene Ontology (GO) terms, pathways, or protein complexes among the hits. A strong enrichment of genes in a particular pathway (e.g., DNA damage repair) suggests that this compound may target or interfere with that pathway.
Visualization of Pathways and Workflows
Signaling Pathway Diagram
Based on the hypothetical screen results in Table 1, the hits are significantly enriched in genes related to the DNA Damage Response (DDR) pathway. This suggests that this compound may be a DNA damaging agent or an inhibitor of a key DDR protein. The following diagram illustrates a simplified overview of the DDR pathway, which could be the putative target of this compound.
Caption: Hypothetical targeting of the DNA Damage Response pathway by this compound.
Experimental Workflow Diagram
The overall process of a chemical-genetic screen, from initial setup to data analysis, can be visualized as a logical workflow.
References
Haptamide B: Uncharted Territory in the Inhibition of Respiratory Gene Transcription
Despite a comprehensive search of available scientific literature, there is currently no published data detailing the role of Haptamide B in inhibiting respiratory gene transcription. Studies on this specific compound have focused on its synthesis and broad biological activities, such as antioxidative, antiproliferative, and antibacterial effects[1][2]. The key molecular players and signaling pathways governing mitochondrial and nuclear respiratory gene expression are well-established, involving a coordinated network of transcription factors and coactivators including PGC-1α, NRF-1, and ERRα[3][4][5]. However, the interaction of this compound with these pathways remains unexplored.
In the absence of specific data for this compound, we present a generalized framework of application notes and protocols for researchers and drug development professionals interested in identifying and characterizing novel inhibitors of respiratory gene transcription. This guide provides an overview of the key signaling pathways, detailed experimental protocols for screening and validation, and a template for data presentation. These methodologies can be adapted to investigate the potential effects of this compound or other compounds of interest on this critical cellular process.
Application Notes: A Roadmap for Investigating Inhibitors of Respiratory Gene Transcription
1. Introduction to Respiratory Gene Transcription
The expression of genes essential for cellular respiration is a tightly regulated process involving both the nuclear and mitochondrial genomes. A master regulatory network, orchestrated by the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), integrates various physiological signals to control mitochondrial biogenesis and function. PGC-1α itself does not bind directly to DNA but co-activates a suite of transcription factors, most notably Nuclear Respiratory Factor 1 (NRF-1) and Estrogen-Related Receptor alpha (ERRα), to drive the expression of nuclear-encoded mitochondrial proteins and components of the electron transport chain. Inhibition of this pathway can have profound effects on cellular metabolism and is a potential therapeutic strategy for various diseases.
2. Key Molecular Targets for Inhibition
-
PGC-1α: As a master regulator, inhibiting the expression or activity of PGC-1α is a primary strategy. This could be achieved by targeting upstream signaling pathways that regulate PGC-1α, such as AMPK and p38 MAPK, or by disrupting its interaction with downstream transcription factors.
-
NRF-1: This transcription factor is crucial for the expression of a wide range of mitochondrial proteins. Blocking NRF-1 activity can significantly impair mitochondrial function.
-
ERRα: ERRα works in concert with PGC-1α to regulate genes involved in oxidative phosphorylation and fatty acid oxidation. Antagonists of ERRα have been shown to impact cellular respiration.
3. Screening and Validation Strategy
A tiered approach is recommended for identifying and validating inhibitors:
-
Primary Screening: High-throughput screening (HTS) using cell-based reporter assays, such as a luciferase reporter driven by the promoter of a key respiratory gene (e.g., Cytochrome C), can rapidly identify potential inhibitors.
-
Secondary Validation: Hits from the primary screen should be validated using quantitative reverse transcription PCR (RT-qPCR) to measure the mRNA levels of a panel of respiratory genes.
-
Mechanism of Action Studies: To elucidate the mechanism of inhibition, further assays are necessary. Chromatin Immunoprecipitation (ChIP) can determine if the compound disrupts the binding of key transcription factors to their target gene promoters. Cellular thermal shift assays (CETSA) can be employed to identify direct protein targets of the compound.
Quantitative Data Summary
When investigating a novel inhibitor, it is crucial to quantify its potency and efficacy. The following tables provide a template for presenting such data.
Table 1: Inhibitory Activity on Respiratory Gene Promoter Activity
| Compound | Target Promoter | Cell Line | IC50 (µM) | Maximum Inhibition (%) |
| Example Compound | Cytochrome C | HEK293T | Value | Value |
| This compound (Hypothetical) | Cytochrome C | HEK293T | To be determined | To be determined |
Table 2: Effect on Respiratory Gene mRNA Expression (RT-qPCR)
| Gene Target | Treatment (Compound & Conc.) | Cell Line | Fold Change vs. Vehicle | p-value |
| PGC-1α | Example Compound (IC50) | HepG2 | Value | Value |
| NRF-1 | Example Compound (IC50) | HepG2 | Value | Value |
| ERRα | Example Compound (IC50) | HepG2 | Value | Value |
| TFAM | Example Compound (IC50) | HepG2 | Value | Value |
| Cytochrome C | Example Compound (IC50) | HepG2 | Value | Value |
| This compound (Hypothetical) | (To be determined) | HepG2 | To be determined | To be determined |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for Screening Inhibitors
This protocol is designed for a 96-well plate format suitable for high-throughput screening.
Materials:
-
HEK293T cells
-
Reporter plasmid (e.g., pGL4-CycC-promoter-luc2)
-
Control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Test compounds (including this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect cells with the reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Quantitative Reverse Transcription PCR (RT-qPCR) for Gene Expression Analysis
Materials:
-
Hepatocellular carcinoma (e.g., HepG2) or other relevant cells
-
Test compounds
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (PGC-1α, NRF-1, ERRα, TFAM, Cytochrome C) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Plate cells in a 6-well plate and treat with the test compound at the desired concentration (e.g., IC50 from the reporter assay) for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, primers for the target and housekeeping genes, and the synthesized cDNA.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
Materials:
-
Cells treated with the test compound or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Antibodies against the transcription factor of interest (e.g., NRF-1, ERRα) and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the promoter region of a target gene
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest or a control IgG overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the amount of target promoter DNA in the immunoprecipitated samples by qPCR. Results are typically expressed as a percentage of the input DNA.
Visualizations
Caption: Signaling pathway for respiratory gene transcription.
Caption: Experimental workflow for inhibitor discovery.
References
- 1. Synthesis and Biological Evaluations of Granulatamide B and its Structural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.fzsri.uniri.hr [repository.fzsri.uniri.hr]
- 3. ics.uci.edu [ics.uci.edu]
- 4. Development of Therapeutics That Induce Mitochondrial Biogenesis for the Treatment of Acute and Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Haptamide B in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify novel therapeutic agents.[1][2][] Haptamide B is a novel synthetic compound that has demonstrated significant potential as an anti-cancer agent in preliminary studies. These application notes provide a detailed overview and experimental protocols for the utilization of this compound in HTS assays to identify and characterize its anti-proliferative and cytotoxic effects on cancer cells. The primary mechanism of action of this compound is believed to be the induction of apoptosis through the modulation of the PI3K/Akt signaling pathway.
Mechanism of Action of this compound
This compound is hypothesized to exert its anti-cancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pathway for cell survival, proliferation, and apoptosis resistance in many cancers. By inhibiting this pathway, this compound is expected to decrease the phosphorylation of Akt, leading to the downstream activation of pro-apoptotic proteins and cell cycle arrest, ultimately resulting in cancer cell death.
Experimental Protocols
Primary High-Throughput Screening: Cell Viability Assay
This protocol describes a primary HTS assay to screen a compound library for cytotoxic effects on a cancer cell line, using this compound as a positive control. The assay is based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, clear-bottom tissue culture plates
-
Compound library, this compound, and DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Protocol:
-
Seed 2,000 cells per well in a 384-well plate in 40 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Add 100 nL of test compounds, this compound (positive control, final concentration 10 µM), or DMSO (negative control) to the respective wells using an automated liquid handler.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Secondary Assay: Dose-Response and IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Same as the primary assay.
Protocol:
-
Seed 2,000 cells per well in a 384-well plate in 40 µL of culture medium.
-
Incubate for 24 hours.
-
Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 0.005 µM) in DMSO.
-
Add 100 nL of the this compound dilutions or DMSO to the wells.
-
Incubate for 48 hours.
-
Perform the CellTiter-Glo® assay as described in the primary screening protocol.
-
Plot the luminescence data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Mechanism of Action Study: Western Blot for Akt Phosphorylation
This protocol investigates the effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Separate 20 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.5 ± 0.3 |
| MCF-7 | Breast Cancer | 5.1 ± 0.6 |
| A549 | Lung Cancer | 7.8 ± 0.9 |
| U87 | Glioblastoma | 3.2 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: HTS Primary Screen Summary
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Hit Criteria | >50% inhibition of cell viability |
| Hit Rate | 0.5% |
| Confirmed Hits | 350 |
| Z'-factor | 0.75 |
Conclusion
These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening assays for anti-cancer drug discovery. The detailed protocols for primary and secondary screening, along with a mechanistic study, offer a robust framework for identifying and characterizing novel anti-cancer compounds. The provided data for this compound demonstrates its potential as a potent inhibitor of cancer cell growth through the modulation of the PI3K/Akt signaling pathway. These methodologies can be adapted for screening other compound libraries and investigating the mechanisms of other potential therapeutic agents.
References
Application Notes and Protocols for the Preparation of Haptamide B for In Vivo Yeast Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive guide for the preparation and application of Haptamide B, a novel small molecule, for in vivo studies using the model organism Saccharomyces cerevisiae. Due to the limited publicly available information on this compound, this protocol outlines a generalized yet detailed approach for determining its solubility, establishing effective concentrations, and administering it to yeast cultures for downstream analysis. The methodologies described herein are based on established practices for introducing small molecules into yeast for functional studies.[1][2] These protocols are intended to serve as a foundational framework that can be optimized based on the specific physicochemical properties of this compound and the experimental objectives.
Physicochemical Properties and Stock Solution Preparation
A critical first step in preparing any small molecule for biological studies is to determine its solubility and prepare a stable, concentrated stock solution. This minimizes the volume of solvent added to the yeast culture, thereby reducing potential solvent-induced artifacts.
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Description | Recommended Value/Procedure |
| Molecular Weight | The molecular weight of this compound. | To be determined experimentally. |
| Solvent Screen | Identification of a suitable solvent for creating a high-concentration stock. | Test solubility in DMSO, ethanol, and sterile water. |
| Stock Concentration | High-concentration solution for serial dilutions. | 10-100 mM (depending on solubility). |
| Storage Conditions | Conditions to ensure the stability of the stock solution. | Aliquot and store at -20°C or -80°C, protected from light. |
Experimental Protocol 1: Preparation of this compound Stock Solution
-
Determine Solubility:
-
Dispense a small, known amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add increasing volumes of the test solvent (e.g., DMSO, ethanol, sterile water) to each tube.
-
Vortex thoroughly after each addition until the compound is fully dissolved.
-
Calculate the concentration at which the compound is fully soluble. Select the solvent that dissolves this compound at the highest concentration.
-
-
Prepare Concentrated Stock Solution:
-
Based on the solubility test, weigh out a larger quantity of this compound.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in a light-blocking container.
-
Determination of Working Concentration for Yeast Studies
Prior to conducting large-scale experiments, it is essential to determine the optimal working concentration range of this compound. This involves assessing its effect on yeast growth and viability to identify concentrations that are bioactive but not overtly toxic.
Table 2: Parameters for Determining this compound Working Concentration
| Parameter | Description | Recommended Range/Procedure |
| Yeast Strain | The S. cerevisiae strain used for the study. | e.g., BY4741, W303 |
| Growth Medium | Standard yeast growth medium. | YPD (Yeast Extract Peptone Dextrose) or appropriate synthetic defined (SD) medium. |
| Concentration Range | Range of this compound concentrations to test. | 0.1 µM to 100 µM (or higher, depending on potency). |
| Incubation Time | Duration of exposure to this compound. | 24-48 hours. |
| Readout | Method to assess cell growth/viability. | Optical Density at 600 nm (OD600), spot assays, or viability staining. |
Experimental Protocol 2: Yeast Growth Inhibition Assay
-
Prepare Yeast Culture:
-
Inoculate the desired yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
The following day, dilute the overnight culture to an OD600 of 0.1 in fresh YPD.
-
-
Set up Microplate Assay:
-
In a 96-well microplate, add 198 µL of the diluted yeast culture to each well.
-
Prepare serial dilutions of the this compound stock solution in the appropriate solvent.
-
Add 2 µL of the this compound dilutions to the wells to achieve the final desired concentrations. Include a solvent-only control.
-
-
Incubation and Measurement:
-
Incubate the microplate at 30°C.
-
Measure the OD600 at regular intervals (e.g., every 2-4 hours) for 24-48 hours using a microplate reader.
-
-
Data Analysis:
-
Plot the OD600 values over time to generate growth curves for each concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) if a dose-dependent inhibition is observed.
-
Select a range of non-toxic to mildly inhibitory concentrations for subsequent in vivo experiments.
-
In Vivo Treatment of Yeast with this compound
This protocol describes the treatment of a mid-log phase yeast culture with this compound for subsequent analysis of cellular responses, such as changes in gene expression, protein levels, or metabolite profiles.
Experimental Protocol 3: this compound Treatment of Yeast Cultures
-
Prepare Yeast Culture:
-
Inoculate the yeast strain into 10 mL of YPD and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into a larger volume of fresh YPD (e.g., 50 mL) to an OD600 of 0.2.
-
Grow the culture at 30°C with shaking until it reaches mid-log phase (OD600 ≈ 0.6-0.8).
-
-
Administer this compound:
-
Add the desired final concentration of this compound (from the stock solution) to the yeast culture.
-
Add an equivalent volume of the solvent to a control culture.
-
-
Incubation:
-
Continue to incubate the cultures at 30°C with shaking for the desired treatment duration (e.g., 1, 3, or 6 hours). The optimal time should be determined based on the biological process being investigated.
-
-
Harvest Cells:
-
After the treatment period, harvest the yeast cells by centrifugation (e.g., 3000 x g for 5 minutes at 4°C).
-
Wash the cell pellet with sterile, ice-cold water or an appropriate buffer.
-
Immediately process the cells for downstream analysis (e.g., RNA extraction, protein lysis) or flash-freeze the pellet in liquid nitrogen and store at -80°C.[3]
-
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: this compound Preparation and Dosing Workflow
Caption: Workflow for this compound preparation and yeast treatment.
Diagram 2: Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling cascade initiated by this compound.
The protocols and guidelines presented here offer a robust starting point for investigating the biological effects of this compound in Saccharomyces cerevisiae. By systematically determining the compound's properties and effective concentration range, researchers can confidently proceed with in vivo studies to elucidate its mechanism of action and potential as a therapeutic agent or research tool. The provided workflows and diagrams serve as visual aids to streamline the experimental process. Subsequent optimization of these protocols will likely be necessary based on the empirical data obtained.
References
Application Note and Protocols for Measuring Haptamide B Binding Affinity to Hap3p
Audience: Researchers, scientists, and drug development professionals.
Introduction
Haptamide B is a small molecule probe that has been identified as a binder to Hap3p, a subunit of the yeast Hap2/3/4/5p transcription factor complex.[1] This complex is a crucial regulator of numerous cellular processes, including mitochondrial function and nutrient signaling.[1][2] The human homolog of this complex, nuclear factor-Y (NF-Y), has been implicated in cancer and diabetes, making the study of its yeast counterpart highly relevant.[1] this compound selectively inhibits Hap2/3/4/5p mediated transcription in vivo.[1] Understanding the binding affinity and thermodynamics of the this compound-Hap3p interaction is critical for elucidating its mechanism of action and for the development of potential therapeutics targeting this pathway.
This document provides detailed protocols for measuring the binding affinity of this compound to Hap3p using three common biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST).
Signaling Pathway Context
The Hap complex in yeast is a key transcriptional activator that binds to the CCAAT sequence in the upstream activation sequence (UAS) of genes primarily involved in respiratory metabolism. It is a heterotetrameric complex composed of Hap2p, Hap3p, Hap4p, and Hap5p subunits. The Hap2p/Hap3p/Hap5p heterotrimer is responsible for DNA binding, while Hap4p contains the transcriptional activation domain. This compound's interaction with Hap3p likely disrupts the assembly or function of this complex, leading to the observed inhibition of transcription.
References
Troubleshooting & Optimization
Troubleshooting Haptamide B insolubility in media
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of Haptamide B in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous cell culture media.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
This is a common issue when working with hydrophobic compounds.[2][3][4] this compound has a CLogP of 1.31, indicating it is hydrophobic. While it dissolves readily in an organic solvent like DMSO, adding this stock solution directly to an aqueous environment (your cell media) can cause the compound to crash out of solution, forming a precipitate.[3] The final concentration of DMSO in the media is also a critical factor; if it's too low, it may not be able to keep the compound dissolved.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
For most cell lines, the final concentration of DMSO should be kept below 1%, with 0.1% being a widely considered safe level to avoid solvent-induced cellular stress or toxicity. It is crucial to prepare a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can I use solvents other than DMSO?
While DMSO is the most commonly cited solvent for this compound, other organic solvents like ethanol may also work for initial stock preparation. However, if you are experiencing precipitation, switching the primary solvent is unlikely to solve the issue unless combined with other techniques. For aqueous dilutions, the use of co-solvents like PEG400 or non-ionic surfactants such as Tween 80 or Polysorbate 20 can help improve solubility.
Troubleshooting Guide: this compound Precipitation in Media
If you are observing precipitation of this compound in your cell culture medium, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Review Your Stock Solution
The first step is to ensure your this compound stock solution is prepared correctly.
-
Concentration: Highly concentrated stock solutions are more likely to precipitate upon dilution. If you are using a >10 mM stock, consider preparing a less concentrated one (e.g., 1 mM or 5 mM).
-
Dissolution: Ensure the this compound powder is fully dissolved in DMSO before any dilution. Gentle warming in a water bath up to ~40-50°C can aid dissolution.
Table 1: Preparation of this compound Stock Solutions in DMSO This table provides the volume of DMSO required to dissolve a specific mass of this compound (MW: 454.95 g/mol ) to achieve common stock concentrations.
| Target Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.20 mL |
| 5 mM | 1 mg | 0.44 mL |
| 10 mM | 1 mg | 0.22 mL |
| 50 mM | 1 mg | 0.04 mL |
| 1 mM | 5 mg | 10.99 mL |
| 5 mM | 5 mg | 2.20 mL |
| 10 mM | 5 mg | 1.10 mL |
| 50 mM | 5 mg | 0.22 mL |
Step 2: Optimize Your Dilution Method
Directly adding a small volume of highly concentrated stock into a large volume of media is a common cause of precipitation. A serial or intermediate dilution step is recommended.
Step 3: Perform a Solubility Test
Before treating your cells, determine the maximum soluble concentration of this compound in your specific cell culture medium. This can prevent wasted reagents and ensure your experimental results are valid. See the detailed protocol below.
Step 4: Consider Advanced Solubilization Techniques
If precipitation persists at your desired final concentration, you may need to employ more advanced methods.
-
Use of a Carrier Protein: Adding Bovine Serum Albumin (BSA) to your media can help solubilize hydrophobic compounds.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to increase solubility. However, these must be tested for toxicity with your specific cell line.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
Methodology:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 220 µL of anhydrous DMSO to the tube.
-
Vortex vigorously for 30-60 seconds to dissolve the powder completely. A brief sonication or gentle warming (37°C) may assist dissolution if needed.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for long-term storage or 4°C for short-term use (days to weeks).
Protocol 2: Media Solubility Test
Objective: To determine the maximum concentration at which this compound remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well clear bottom plate
-
Microscope
Methodology:
-
Prepare a series of dilutions of your this compound stock solution. For example, to test final concentrations from 1 µM to 50 µM:
-
Create an intermediate stock of 1 mM this compound by diluting your 10 mM stock 1:10 in DMSO.
-
Create a second intermediate stock of 100 µM by diluting the 1 mM stock 1:10 in pre-warmed media.
-
-
Set up a series of labeled tubes or wells, each containing 1 mL of your pre-warmed cell culture medium.
-
Add the appropriate volume of the 100 µM intermediate stock to achieve your desired final concentrations (e.g., for 10 µM, add 100 µL of the 100 µM stock to 900 µL of media).
-
Include a "Vehicle Control" well where you add only the equivalent volume of the solvent (e.g., 1% DMSO in media) without the compound.
-
Mix each tube/well gently by pipetting or swirling.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2) for 30-60 minutes.
-
After incubation, visually inspect each sample for any signs of precipitation (cloudiness, turbidity, or visible particles).
-
For a more sensitive check, transfer a small aliquot from each concentration to a microscope slide and look for crystalline structures or amorphous precipitates under 10x or 20x magnification.
-
The highest concentration that remains clear is your maximum working soluble concentration for that specific medium.
References
Technical Support Center: Optimizing Novel Compound Concentrations in Yeast Culture
Disclaimer: Information specifically regarding "Haptamide B" is limited in publicly available scientific literature. The following technical support guide provides a generalized framework for optimizing the concentration of a novel or hypothetical growth-inhibiting compound, hereafter referred to as "this compound," in Saccharomyces cerevisiae cultures. The principles and protocols described are based on standard yeast biology and pharmacological practices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a novel compound like this compound in my yeast culture?
A1: For a novel compound with unknown potency, it is recommended to start with a wide range of concentrations to determine the dose-response relationship. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM.[1] This broad range helps to identify the concentrations at which the compound exhibits biological activity, cytotoxicity, or no effect.
Q2: How can I determine if this compound is cytotoxic or just cytostatic to my yeast cells?
A2: To distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, you can perform a viability assay after the growth inhibition experiment. After exposing the cells to this compound for a set period, wash the cells and re-plate them on fresh media without the compound.
-
Cytostatic Effect: If the cells resume growth after the compound is removed, the effect is likely cytostatic.
-
Cytotoxic Effect: If the cells do not recover and fail to form colonies, the compound is likely cytotoxic at that concentration. Viability can also be assessed using staining methods like propidium iodide (PI) staining, where PI only enters and stains dead cells.[2][3]
Q3: What are the essential controls for a yeast growth inhibition experiment with this compound?
A3: Proper controls are critical for interpreting your results. You should always include:
-
Negative (Untreated) Control: Yeast cells grown in the same medium without this compound. This defines the normal growth rate.
-
Vehicle Control: Yeast cells grown in the medium containing the solvent used to dissolve this compound (e.g., DMSO, ethanol) at the highest concentration used in the experiment. This ensures that the solvent itself is not affecting yeast growth.[1]
-
Positive Control: Yeast cells treated with a known growth inhibitor (e.g., rapamycin for TOR pathway inhibition) to validate that the assay can detect growth inhibition.
Q4: How long should I incubate the yeast with this compound to observe an effect?
A4: The incubation time depends on the yeast strain's doubling time and the compound's mechanism of action. A typical experiment runs for 18-24 hours.[4] It is advisable to monitor growth kinetically by taking optical density (OD600) readings at regular intervals (e.g., every 2-4 hours). This allows you to observe effects on different growth phases, such as an extended lag phase or a reduced exponential growth rate.
Troubleshooting Guide
Problem: I am not observing any effect of this compound on my yeast, even at high concentrations.
-
Possible Cause 1: Compound Instability or Insolubility. The compound may be degrading or precipitating in your culture medium.
-
Solution: Check the stability and solubility of this compound in your specific medium and at the incubation temperature. You may need to try a different solvent or formulation.
-
-
Possible Cause 2: Compound Efflux. Yeast cells possess membrane pumps that can actively remove foreign compounds.
-
Solution: Consider using a yeast strain deficient in common efflux pumps (e.g., pdr1Δ pdr3Δ) to increase intracellular compound accumulation.
-
-
Possible Cause 3: Insensitive Strain or Pathway. The target of this compound may not be essential for growth under your specific experimental conditions.
-
Solution: Test the compound on different genetic backgrounds or under various stress conditions (e.g., different carbon sources, osmotic stress) that might sensitize the cells to the compound's effects.
-
Problem: There is high variability between my replicate wells.
-
Possible Cause 1: Inaccurate Pipetting. Small volumes of concentrated compounds or dense cell cultures can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and ensure you are working within their optimal volume range. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Possible Cause 2: Uneven Cell Seeding. A non-homogenous cell suspension will lead to different starting cell numbers in each well.
-
Solution: Ensure the yeast culture is thoroughly mixed immediately before dispensing it into the assay plate. An ideal starting cell concentration should result in a uniform lawn of cells.
-
-
Possible Cause 3: Edge Effects. Wells on the perimeter of a microplate can be prone to evaporation, leading to altered compound concentrations and growth conditions.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile medium or water to create a humidity barrier.
-
Problem: All my yeast cells are dying, even at the lowest tested concentration of this compound.
-
Possible Cause: Compound is highly potent. The initial concentration range was too high.
-
Solution: Expand the dilution series to include much lower concentrations. Perform a new range-finding experiment starting from picomolar or low nanomolar concentrations.
-
Data Presentation
Quantitative data should be organized to clearly show the dose-dependent effects of the compound.
Table 1: Hypothetical Dose-Response of this compound on Yeast Growth (Data is for illustrative purposes only)
| This compound Conc. (µM) | Mean OD600 (± SD) at 24h | % Growth Inhibition |
| 0 (Vehicle Control) | 1.25 (± 0.05) | 0% |
| 0.01 | 1.22 (± 0.06) | 2.4% |
| 0.1 | 1.15 (± 0.04) | 8.0% |
| 1 | 0.88 (± 0.07) | 29.6% |
| 5 | 0.61 (± 0.05) | 51.2% |
| 10 | 0.45 (± 0.04) | 64.0% |
| 50 | 0.20 (± 0.03) | 84.0% |
| 100 | 0.11 (± 0.02) | 91.2% |
Table 2: Hypothetical IC50 Values of this compound under Different Conditions (Data is for illustrative purposes only)
| Condition | Carbon Source | IC50 (µM) |
| Standard | 2% Glucose | 4.8 |
| Stress | 2% Glycerol | 1.2 |
| Efflux Pump Mutant (pdr1Δ) | 2% Glucose | 0.9 |
Experimental Protocols
Protocol 1: Preparation of Yeast Cultures for Screening
-
From a fresh YPD agar plate, pick a single colony of S. cerevisiae.
-
Inoculate the colony into 5 mL of liquid YPD medium in a sterile culture tube.
-
Incubate overnight at 30°C with shaking (approx. 200-250 rpm).
-
The next morning, measure the OD600 of the overnight culture.
-
Dilute the culture into a larger volume of fresh, pre-warmed medium to a starting OD600 of 0.1.
-
Incubate this culture at 30°C with shaking until it reaches mid-log phase (OD600 between 0.4 and 0.8). The cells are now ready for the inhibition assay.
Protocol 2: Determining the IC50 of this compound in Liquid Culture
This protocol is adapted for a 96-well plate format for quantitative analysis.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate liquid medium (e.g., YPD) in a separate 96-well plate. Also, prepare wells with vehicle control and medium-only blanks.
-
Cell Seeding: Dilute the mid-log phase yeast culture (from Protocol 1) to a starting OD600 of 0.05 in fresh medium.
-
Assay Plate Setup: Using a multichannel pipette, transfer the diluted this compound solutions to a sterile, flat-bottom 96-well plate.
-
Add the diluted yeast cell suspension to each well, ensuring a final volume of 200 µL per well.
-
Incubation: Cover the plate and incubate at 30°C with shaking. If a plate-shaking incubator is not available, manual agitation may be required at intervals.
-
Data Collection: Measure the OD600 of each well at time zero (T=0) and at regular intervals (e.g., every 4 hours) for 24 hours using a microplate reader.
-
Data Analysis: a. Subtract the OD600 of the medium-only blank from all other readings. b. Normalize the data by expressing the growth in each well as a percentage of the vehicle control. c. Plot the percent growth inhibition against the log of this compound concentration. d. Use a non-linear regression (four-parameter sigmoid curve) to calculate the IC50 value, which is the concentration of this compound that causes 50% growth inhibition.
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Workflow for determining the IC50 of a novel compound.
Caption: Simplified yeast TOR signaling pathway.
Caption: Simplified yeast High Osmolarity Glycerol (HOG) pathway.
References
Technical Support Center: Investigating Off-Target Effects of Novel Compounds in Yeast
This technical support center provides guidance for researchers using Saccharomyces cerevisiae (yeast) as a model organism to investigate the off-target effects of novel chemical compounds. The following troubleshooting guides, FAQs, and experimental protocols will help address common issues encountered during screening and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is yeast a good model for studying the off-target effects of compounds intended for human use?
A1: Despite the evolutionary distance, many fundamental cellular processes are conserved between yeast and humans. Yeast offers several advantages for studying off-target effects:
-
Genetic Tractability: The yeast genome is fully sequenced, and extensive libraries of gene deletion mutants are available, allowing for genome-wide screening.[1][2]
-
Homologous Genes: Many yeast genes have human orthologs involved in critical pathways.
-
Rapid Growth: Yeast has a short generation time, enabling high-throughput screening and rapid data acquisition.
-
Cost-Effectiveness: Maintaining and experimenting with yeast is significantly more economical than using mammalian cell cultures or animal models.
-
Conserved Pathways: Key signaling pathways, such as the TORC1 and Gcn2 pathways that regulate cell growth and stress response, are conserved and can be studied to understand a compound's impact on fundamental cellular processes.[3][4][5]
Q2: What is a chemogenomic screen, and how can it reveal off-target effects?
A2: A chemogenomic screen, or fitness profiling, involves exposing a collection of yeast gene deletion mutants to a specific compound and measuring the growth fitness of each mutant. If a mutant with a deletion in a particular gene shows increased sensitivity or resistance to the compound compared to wild-type yeast, it suggests that the compound may be interacting with the protein product of that gene or a related pathway. This can reveal potential off-target interactions, especially when the known human target of the drug is absent in yeast.
Q3: My compound of interest has no known target in yeast. Can I still use this model?
A3: Yes, this is a common and powerful application of the yeast model. By observing which gene deletions cause sensitivity to your compound, you can infer its effects on various cellular processes like secretion, protein folding, RNA processing, and chromatin structure. This approach can help identify unanticipated cellular functions affected by the compound.
Q4: What are some common cellular processes in yeast that are often affected by off-target drug activity?
A4: Studies have shown that various core cellular processes can be affected by compounds, including:
-
Vesicle transport and protein localization
-
Establishment of cell polarity
-
Chromatin remodeling and RNA metabolism
-
Aromatic amino acid biosynthesis and uptake
-
Mitochondrial function and oxidative stress response
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High toxicity observed in wild-type yeast at low compound concentrations. | The compound may have a potent, general cytotoxic effect. | Perform a dose-response curve to determine the IC50. For initial screens, use a sub-lethal concentration that causes a partial growth inhibition (e.g., IC20) to identify specific gene-drug interactions rather than general toxicity. |
| No significant growth phenotype observed even at high compound concentrations. | The compound may not be entering the yeast cell, or it may be actively pumped out. | Verify cell permeability. Consider using yeast strains with mutations in efflux pump genes (e.g., pdr1Δ, pdr3Δ) to increase intracellular compound accumulation. |
| The compound may target a non-essential process under standard laboratory growth conditions. | Test for growth inhibition under various stress conditions (e.g., temperature stress, osmotic stress, different carbon sources) to uncover "conditional" off-target effects. | |
| Chemogenomic screen yields a large number of sensitive mutants, making it difficult to identify specific pathways. | The compound concentration may be too high, leading to widespread, non-specific effects. | Repeat the screen with a lower, more specific concentration of the compound. |
| The compound has multiple off-target effects. | Use bioinformatics tools to perform gene ontology (GO) enrichment analysis on the sensitive mutants to identify significantly affected biological processes and pathways. | |
| Results are not reproducible between experiments. | Inconsistent experimental conditions (e.g., media composition, temperature, cell density). | Standardize all experimental parameters. Ensure precise and consistent preparation of compound stock solutions and dilutions. Use appropriate biological and technical replicates. |
Experimental Protocols
Protocol 1: Basic Yeast Growth Inhibition Assay
This protocol determines the concentration of a compound that inhibits yeast growth.
Methodology:
-
Strain and Media: Use a wild-type S. cerevisiae strain (e.g., BY4741). Prepare liquid or solid yeast extract-peptone-dextrose (YPD) medium.
-
Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations.
-
Inoculation: Grow an overnight culture of yeast in YPD. Dilute the culture to a starting OD600 of 0.1.
-
Treatment:
-
Liquid Assay: In a 96-well plate, add the diluted yeast culture to wells containing different concentrations of the compound. Include a solvent-only control.
-
Solid Assay (Spot Test): Prepare YPD agar plates containing different concentrations of the compound. Spot serial dilutions of the yeast culture onto the plates.
-
-
Incubation: Incubate at 30°C for 24-48 hours.
-
Data Analysis:
-
Liquid Assay: Measure the OD600 of each well using a plate reader.
-
Solid Assay: Visually inspect and photograph the plates to assess growth.
-
-
Data Presentation (Example):
Compound X Conc. (µM) % Growth Inhibition (Liquid Assay) Spot Test Result 0 (Control) 0% +++++ 10 15% ++++ 25 48% ++ 50 85% + 100 98% -
Protocol 2: Chemogenomic Fitness Profiling
This protocol identifies gene deletions that confer sensitivity or resistance to a compound.
Methodology:
-
Yeast Strain Collection: Utilize the yeast gene deletion library, which contains strains with deletions of nearly every non-essential gene.
-
Screening:
-
Grow the deletion mutant array in 96-well or 384-well plates.
-
Add the compound at a predetermined sub-lethal concentration (e.g., IC20 determined from Protocol 1).
-
Include a parallel screen with a solvent-only control.
-
-
Incubation: Incubate the plates at 30°C and monitor growth over time by measuring optical density.
-
Data Analysis:
-
Calculate a fitness score for each mutant by comparing its growth in the presence of the compound to its growth in the control condition.
-
Identify "hits" – mutants with significantly increased sensitivity or resistance.
-
-
Data Presentation (Example):
Gene Deletion Biological Process Fitness Score (Compound X) Phenotype vps34Δ Vesicle trafficking -3.5 Sensitive gcn2Δ Amino acid starvation response -2.8 Sensitive pdr5Δ Drug efflux -4.2 Sensitive erg6Δ Sterol biosynthesis +2.1 Resistant
Key Signaling Pathways
TORC1 Signaling Pathway
The Target of Rapamycin Complex 1 (TORC1) is a central regulator of cell growth in response to nutrient availability. Off-target inhibition of this pathway can lead to growth arrest.
Caption: Simplified TORC1 signaling pathway in yeast.
Gcn2 Kinase Pathway (General Amino Acid Control)
The Gcn2 kinase is activated by amino acid starvation and initiates a signaling cascade to conserve resources and activate amino acid biosynthesis. Compounds that interfere with tRNA charging or amino acid metabolism can trigger this pathway.
Caption: General Amino Acid Control (GAAC) pathway mediated by Gcn2 kinase.
References
- 1. Off-target effects of psychoactive drugs revealed by genome-wide assays in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] TORC1 Signaling Is Governed by Two Negative Regulators in Fission Yeast | Semantic Scholar [semanticscholar.org]
- 4. elifesciences.org [elifesciences.org]
- 5. New functions of protein kinase Gcn2 in yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Haptamide B degradation in experiments
Welcome to the technical support center for Haptamide B. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the Hap3p subunit of the yeast Hap2/3/4/5p transcription factor complex.[1] By binding to Hap3p, this compound can modulate the transcription of genes regulated by this complex, which is involved in mitochondrial biogenesis and function.[1][2] It was identified through screening of small molecule microarrays and found to be a more potent derivative of its precursor, Haptamide A.[1]
Q2: What are the primary stability concerns when working with this compound?
This compound's structure contains a thiophene ring and an N-aryl carboxamide linkage, which are susceptible to specific degradation pathways. The primary concerns are:
-
Oxidation of the thiophene ring: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides and sulfones, which can alter the molecule's activity.[3]
-
Photodegradation: Thiophene-containing compounds can be sensitive to light, leading to degradation.
-
Hydrolysis of the amide bond: The carboxamide linkage can be hydrolyzed under acidic or basic pH conditions, breaking the molecule into two separate fragments.
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, proper storage is crucial. The following conditions are recommended based on supplier information and the chemical nature of the compound:
-
Solid Form: Store as a solid in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.
-
In Solution: Prepare stock solutions in an anhydrous solvent like DMSO. Store these stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing aqueous working solutions, it is best to do so immediately before use.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation in aqueous assay buffer. this compound may be hydrolyzing or oxidizing in the aqueous environment of the cell culture or assay buffer, especially during long incubation times. | 1. Minimize incubation time: If possible, reduce the duration of the experiment. 2. Prepare fresh solutions: Always use freshly prepared working solutions of this compound for each experiment. 3. pH control: Ensure the pH of your assay buffer is within a stable range for this compound (ideally close to neutral, pH 7.0-7.4). Avoid highly acidic or basic conditions. 4. Assess stability: Perform a control experiment to check the stability of this compound in your assay medium over the time course of your experiment using a method like HPLC-MS. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Oxidative degradation of the thiophene ring. Exposure to air (oxygen) can lead to the formation of sulfoxide or sulfone derivatives. | 1. Use de-gassed solvents: When preparing solutions, use solvents that have been de-gassed to remove dissolved oxygen. 2. Inert atmosphere: For long-term storage of solutions, consider overlaying with an inert gas like argon or nitrogen. |
| Photodegradation. Exposure to ambient or UV light can cause the breakdown of the thiophene ring. | 1. Protect from light: Store stock solutions and conduct experiments in amber vials or protect them from light by wrapping containers in aluminum foil. 2. Minimize light exposure during experiments: Work in a subdued lighting environment when handling this compound solutions. | |
| Loss of activity after storage of working solutions. | Hydrolysis of the amide bond. Storage of aqueous working solutions, especially if not properly buffered, can lead to hydrolysis. | 1. Avoid storing aqueous solutions: Prepare aqueous working solutions fresh from a DMSO stock for each experiment. 2. Use appropriate buffers: If aqueous storage is unavoidable for a short period, use a stable buffer system at or near neutral pH. |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility. this compound is soluble in DMSO but may have limited solubility in aqueous solutions, leading to precipitation. | 1. Optimize solvent concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically <0.5%) to avoid solvent effects on your experiment. 2. Sonication: Briefly sonicate the solution to aid in dissolution, but be cautious of potential heat generation. 3. Solubility testing: Determine the solubility limit of this compound in your specific assay buffer. |
Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Investigating this compound Instability
If you suspect that this compound is degrading in your experiments, the following workflow can help you identify the cause.
Caption: Workflow for troubleshooting this compound instability.
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using HPLC-MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the working solution: Dilute the this compound stock solution into the aqueous buffer to the final working concentration used in your experiments (e.g., 10 µM).
-
Time zero sample (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC-MS to determine the initial peak area of this compound.
-
Incubate: Incubate the remaining working solution under the same conditions as your experiment (e.g., temperature, light exposure).
-
Time-point sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC-MS.
-
Data analysis: Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.
Protocol: General Cell-Based Assay for HAP Complex Inhibition
This protocol provides a general workflow for assessing the inhibitory activity of this compound on the HAP transcriptional complex in yeast.
Materials:
-
Yeast strain with a HAP-dependent reporter gene (e.g., CYC1-lacZ).
-
Appropriate yeast growth medium (e.g., YPD for non-fermentative growth).
-
This compound stock solution in DMSO.
-
Reagents for the specific reporter assay (e.g., ONPG for β-galactosidase assay).
-
Cell lysis buffer.
Procedure:
-
Yeast culture: Grow the yeast reporter strain overnight in the appropriate medium.
-
Inhibitor treatment: Dilute the overnight culture to a suitable starting OD600 and treat with various concentrations of this compound (and a DMSO vehicle control).
-
Incubation: Incubate the cultures under conditions that induce the HAP complex (e.g., growth on a non-fermentable carbon source).
-
Cell harvesting and lysis: After incubation, harvest the yeast cells by centrifugation and lyse them using an appropriate method (e.g., glass beads, freeze-thaw).
-
Reporter assay: Perform the reporter gene assay on the cell lysates according to standard protocols (e.g., measure β-galactosidase activity).
-
Data analysis: Determine the effect of this compound on the reporter gene expression by comparing the activity in treated samples to the vehicle control. Calculate IC50 values if a dose-response curve is generated.
References
Haptamide B inconsistent results in reporter assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Haptamide B in reporter assays. Inconsistent results can arise from a variety of factors, and this guide is designed to help you identify and address potential issues in your experiments.
Troubleshooting Guide
Issue: High background signal in the reporter assay.
High background can mask the specific effects of this compound, leading to difficulties in data interpretation.
| Potential Cause | Recommended Action |
| Cellular Autofluorescence/Chemiluminescence | Before adding luciferase substrate, measure the luminescence of a few wells. If you detect a signal, subtract this baseline from your final readings. |
| Reagent Contamination | Use fresh, high-purity reagents. Ensure that your water and buffers are free of microbial contamination. |
| Plate Type | Use white or opaque-walled plates designed for luminescence assays to minimize well-to-well crosstalk.[1] |
| "Leaky" Reporter Construct | The promoter in your reporter construct may have a high basal activity level. Consider using a weaker promoter or a different reporter gene. |
Issue: Low or no signal from the reporter assay.
A weak or absent signal can make it impossible to determine the effect of this compound.
| Potential Cause | Recommended Action |
| Inefficient Transfection | Optimize your transfection protocol. The ratio of DNA to transfection reagent is critical and can vary between cell lines.[2][3] |
| Poor Plasmid DNA Quality | Use high-purity plasmid DNA. Endotoxins and other contaminants from plasmid preparations can inhibit transfection and cellular processes.[4] |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and reporter construct. |
| Cell Health | Ensure your cells are healthy and not overgrown at the time of transfection and treatment. Perform a cell viability assay in parallel. |
| Reagent Issues | Confirm that your luciferase substrate and other assay reagents have not expired and have been stored correctly. Prepare fresh reagents if in doubt.[2] |
Issue: High variability between replicate wells.
Excessive variability can obscure real biological effects and make your results statistically unreliable.
| Potential Cause | Recommended Action |
| Pipetting Inaccuracies | Use calibrated pipettes and consider preparing a master mix of reagents to be added to all wells to ensure consistency. |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension when plating. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells. |
| Variable Transfection Efficiency | As mentioned above, optimizing transfection is key. Even with an optimized protocol, some variability is expected. Increase the number of replicates. |
| Lack of Normalization | Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize for differences in transfection efficiency and cell number. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a selective inhibitor of the Hap2/3/4/5p-mediated transcription in vivo. The Hap complex, also known as the CCAAT-binding factor (CBF) or NF-Y, is a highly conserved transcription factor complex that binds to CCAAT box motifs in the promoters of numerous genes to regulate their expression. This compound was identified through screening of small molecule microarrays.
Q2: How does this compound's mechanism of action relate to reporter assays?
Reporter assays are used to study gene expression. If your reporter construct contains a promoter with a CCAAT box that is regulated by the Hap complex, this compound would be expected to decrease the reporter signal by inhibiting the transcriptional activity of this complex. Inconsistent results could stem from off-target effects, issues with the experimental setup, or the specific cellular context.
Q3: What is a typical experimental workflow for a this compound reporter assay?
A standard workflow would involve:
-
Seeding cells in a multi-well plate.
-
Co-transfecting the cells with your reporter construct (containing a Hap-responsive promoter driving a luciferase gene) and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter).
-
Treating the transfected cells with a range of this compound concentrations (and a vehicle control).
-
Incubating for a sufficient period to allow for changes in gene expression.
-
Lysing the cells and measuring the activity of both luciferases using a dual-luciferase reporter assay system.
-
Normalizing the experimental reporter signal to the control reporter signal.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The final concentration of the solvent in your cell culture medium should be kept low (typically <0.1%) and consistent across all treatments, including the vehicle control.
Experimental Protocols
Dual-Luciferase Reporter Assay Protocol for this compound
This protocol assumes the use of a firefly luciferase reporter driven by a Hap-responsive promoter and a Renilla luciferase control plasmid.
Materials:
-
Cells of interest
-
Cell culture medium
-
Multi-well plates (white, clear-bottom for microscopy if needed)
-
Reporter plasmid and control plasmid
-
Transfection reagent
-
This compound
-
DMSO (or other suitable solvent)
-
Dual-luciferase assay reagent kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. A typical ratio for the experimental reporter to the control reporter is 20:1 to 50:1 to minimize promoter competition.
-
Add the complex to the cells and incubate for the recommended time (usually 4-24 hours).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your stock solution. Also, prepare a vehicle control with the same final concentration of solvent.
-
Remove the transfection medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a period sufficient to observe an effect on transcription (e.g., 18-48 hours).
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the passive lysis buffer provided in the dual-luciferase kit to each well and incubate according to the manufacturer's protocol (e.g., 15 minutes at room temperature with gentle shaking).
-
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to each well and measure the luminescence.
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly signal and activate the Renilla luciferase, then measure the luminescence again.
-
-
Data Analysis:
-
For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain a normalized value.
-
Compare the normalized values of the this compound-treated wells to the vehicle control to determine the effect of the compound.
-
Visualizations
Caption: this compound inhibits Hap-mediated transcription.
Caption: Experimental workflow for a dual-luciferase reporter assay.
Caption: Troubleshooting logic for inconsistent reporter assay results.
References
- 1. This compound — Koehler Lab [koehlerlab.org]
- 2. medkoo.com [medkoo.com]
- 3. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pactamide B | C29H38N2O5 | CID 146684576 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to determine optimal Haptamide B incubation time
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for Haptamide B in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is determining the optimal incubation time for this compound crucial?
Determining the optimal incubation time is critical for obtaining accurate and reproducible results. The observed biological effect of this compound can vary significantly with the duration of exposure. An incubation time that is too short may not be sufficient to elicit a measurable response, while an incubation time that is too long might lead to secondary effects, cytotoxicity, or desensitization of the cellular response, thereby confounding the interpretation of the results.[1][2]
Q2: What are the key factors that can influence the optimal incubation time for this compound?
Several factors can influence the optimal incubation time for this compound, including:
-
Cell Type: Different cell lines have varying metabolic rates, doubling times, and expression levels of the target protein, which can affect their responsiveness to this compound.[3]
-
Concentration of this compound: The concentration of the compound can influence the kinetics of the cellular response. Higher concentrations might produce a faster response.
-
Mechanism of Action: The specific biological pathway targeted by this compound will dictate the time required to observe a downstream effect. For instance, inhibition of an enzyme may produce a rapid response, whereas effects requiring changes in gene expression will likely require longer incubation times.
-
Assay Readout: The nature of the measurement will also be a factor. For example, phosphorylation events can often be detected within minutes, while changes in cell viability or proliferation may require 24 to 72 hours.[4]
-
Stability of this compound: The stability of this compound in cell culture media under standard incubation conditions (e.g., 37°C, 5% CO2) can impact its effective concentration over time.[5]
Q3: What is a typical starting range for this compound incubation time?
For a novel compound like this compound, it is recommended to perform a time-course experiment to empirically determine the optimal incubation period. A broad range of time points should be initially tested. Based on common practices for small molecule compounds, a suggested starting range could be from 30 minutes to 72 hours. This can be narrowed down based on the expected mechanism of action.
Q4: How should I select the initial time points for a time-course experiment?
The selection of initial time points should cover a wide range to capture both early and late responses. A logarithmic or semi-logarithmic spacing of time points is often effective. For example, you could choose time points such as 0, 0.5, 1, 2, 4, 8, 16, 24, 48, and 72 hours. This approach allows for the characterization of the onset, peak, and duration of the response to this compound.
Troubleshooting Guide
Q1: I am not observing any effect of this compound at any of my chosen time points. What should I do?
-
Verify the concentration of this compound: Ensure that the concentration used is within the expected active range. You may need to perform a dose-response experiment at a long-time point (e.g., 24 or 48 hours) to confirm that the compound is active in your cell system.
-
Check the stability of this compound: The compound may be unstable in your cell culture medium. Consider performing a stability test or consulting any available literature on the compound's stability.
-
Extend the incubation time: It is possible that the biological response you are measuring requires a longer duration to become apparent.
-
Confirm cell health: Ensure that the cells are healthy and viable throughout the experiment. Poor cell health can lead to a lack of responsiveness.
Q2: The effect of this compound appears to decrease at longer incubation times. Why might this be happening?
-
Compound degradation: this compound may be degrading over time in the cell culture medium, leading to a decrease in its effective concentration.
-
Cellular metabolism: The cells may be metabolizing this compound into an inactive form.
-
Cellular adaptation or desensitization: The cells may be adapting to the presence of the compound, leading to a diminished response over time. This can occur through various mechanisms, such as receptor downregulation or activation of compensatory signaling pathways.
Q3: I am observing high variability between my replicate wells. How can I reduce this?
-
Ensure uniform cell seeding: Inconsistent cell numbers across wells can lead to significant variability. Use a cell counter to ensure accurate and consistent cell seeding density.
-
Proper mixing of reagents: Ensure that this compound and any other reagents are thoroughly mixed before and after addition to the wells.
-
Minimize edge effects: The outermost wells of a microplate are more prone to evaporation, which can affect cell growth and the concentration of this compound. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Consistent incubation conditions: Maintain consistent temperature and CO2 levels in the incubator throughout the experiment.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Onset and Duration of Action
This protocol is designed to identify the optimal incubation time for this compound by measuring the cellular response at multiple time points.
Materials:
-
Appropriate cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Reagents for the chosen assay readout (e.g., cell viability assay, ELISA kit for a specific biomarker)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Treatment: Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Assay Measurement: At each designated time point (e.g., 0, 1, 4, 8, 16, 24, 48, and 72 hours), perform the assay to measure the cellular response according to the manufacturer's instructions.
-
Data Analysis: For each time point, normalize the data to the vehicle control. Plot the response versus time for each concentration of this compound to visualize the onset, peak, and duration of the effect. The optimal incubation time is typically the point at which the maximum and most consistent response is observed.
Protocol 2: Dose-Response Experiment at a Fixed Optimal Time Point
Once the optimal incubation time has been determined from the time-course experiment, this protocol is used to determine the potency (e.g., EC50 or IC50) of this compound.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a wide range of serial dilutions of this compound in complete cell culture medium. Include a vehicle control.
-
Treatment: Add the this compound dilutions and vehicle control to the wells.
-
Incubation: Incubate the plate for the predetermined optimal incubation time.
-
Assay Measurement: Perform the assay to measure the cellular response.
-
Data Analysis: Normalize the data to the vehicle control. Plot the response versus the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 or IC50 value.
Data Presentation
Table 1: Hypothetical Time-Course of this compound on B-Cell Viability (%)
| Time (hours) | Vehicle Control | 1 µM this compound | 10 µM this compound | 100 µM this compound |
| 0 | 100 ± 5 | 100 ± 6 | 99 ± 5 | 101 ± 7 |
| 1 | 102 ± 4 | 98 ± 5 | 95 ± 6 | 90 ± 8 |
| 4 | 99 ± 6 | 90 ± 7 | 82 ± 5 | 75 ± 6 |
| 8 | 101 ± 5 | 85 ± 6 | 70 ± 8 | 60 ± 7 |
| 16 | 100 ± 7 | 80 ± 5 | 65 ± 7 | 50 ± 9 |
| 24 | 98 ± 5 | 78 ± 6 | 60 ± 5 | 45 ± 8 |
| 48 | 99 ± 6 | 82 ± 7 | 68 ± 6 | 52 ± 7 |
| 72 | 101 ± 4 | 85 ± 8 | 75 ± 9 | 60 ± 8 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Dose-Response of this compound on B-Cell Viability at 24 hours
| This compound Conc. (µM) | % Viability (Normalized to Vehicle) |
| 0.01 | 98 ± 5 |
| 0.1 | 92 ± 6 |
| 1 | 78 ± 7 |
| 10 | 60 ± 5 |
| 100 | 45 ± 8 |
| EC50 (µM) | ~5.5 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Workflow for determining the optimal incubation time for this compound.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Haptamide B experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Haptamide B. Our goal is to help you navigate experimental challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor designed to target the fictitious "Kinase X" (KX) protein, a key component of the hypothetical "Growth Factor Y" (GFY) signaling pathway. By inhibiting KX, this compound is expected to block downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cell lines.
Q2: In which solvents is this compound soluble and what are the recommended storage conditions?
A2: this compound is highly soluble in DMSO and ethanol. For long-term storage, it is recommended to keep the compound as a solid at -20°C. For experimental use, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: What are the expected off-target effects of this compound?
A3: While this compound is designed for specificity, potential off-target effects are a consideration with any small molecule inhibitor.[1][2] It is advisable to perform control experiments to assess for off-target effects, such as testing the compound in a cell line where the target protein (Kinase X) has been knocked out.[1] Any observed activity in such a model would suggest off-target effects.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in Cytotoxicity Assays
Possible Causes and Solutions:
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells can significantly impact the final readout of a cytotoxicity assay.[3]
-
Solution: Ensure a uniform cell suspension before seeding and use a calibrated multichannel pipette. Perform a cell count for each experiment to confirm consistency.
-
-
Compound Stability and Solubility: this compound may precipitate out of solution at higher concentrations in aqueous media.
-
Solution: Visually inspect your treatment media for any signs of precipitation. When diluting the DMSO stock, ensure rapid and thorough mixing. It is recommended not to exceed a final DMSO concentration of 0.5% in your culture media.
-
-
Assay Incubation Time: The duration of the assay can influence the IC50 value.[4]
-
Solution: Standardize the incubation time across all experiments. A time-course experiment is recommended to determine the optimal endpoint.
-
Issue 2: this compound Does Not Show the Expected Biological Effect
Possible Causes and Solutions:
-
Incorrect Compound Concentration: The effective concentration of this compound can vary between cell lines.
-
Solution: Perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration for your specific cell model.
-
-
Inactive Compound: Improper storage or handling may have degraded the compound.
-
Solution: Use a fresh aliquot of this compound from a properly stored stock.
-
-
Cell Line Resistance: The target pathway may not be active or critical for survival in your chosen cell line.
-
Solution: Confirm the expression and activity of the target protein (Kinase X) in your cell line using techniques like Western blotting or qPCR.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for this compound. Note that these are example values and may vary depending on the specific experimental conditions.
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | IC50 (µM) after 48h | Assay Method |
| Cell Line A (High KX Expression) | 5.2 | MTT Assay |
| Cell Line B (Low KX Expression) | > 50 | MTT Assay |
| Cell Line C (High KX Expression) | 4.8 | RealTime-Glo™ Assay |
Table 2: this compound Solubility
| Solvent | Maximum Solubility |
| DMSO | > 100 mM |
| Ethanol | 50 mM |
| PBS | < 1 µM |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Target Pathway Modulation
This protocol allows for the assessment of this compound's effect on the GFY signaling pathway.
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the appropriate duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total KX, phosphorylated KX (p-KX), and a downstream marker. A loading control like β-actin or GAPDH should also be used.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Hypothetical GFY signaling pathway targeted by this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for IC50 variability.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Optimization of cytotoxicity assay by real-time, impedance-based cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving Haptamide B Delivery in Yeast Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when delivering Haptamide B into yeast cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to this compound delivery in Saccharomyces cerevisiae?
A1: The main obstacles to the effective delivery of small molecules like this compound into yeast cells are the cell wall and the plasma membrane. The yeast cell wall is a complex, layered structure of mannoproteins, β-glucans, and chitin that can limit the diffusion of compounds.[1][2] Additionally, the plasma membrane acts as a selective barrier, and active efflux pumps can expel this compound from the cytoplasm, reducing its intracellular concentration.[3]
Q2: Why might I observe low efficacy of this compound even if it's a known inhibitor of my target protein?
A2: Low efficacy is often not due to the insensitivity of the target protein but rather to insufficient intracellular accumulation of the compound.[3] Yeast cells are adept at minimizing the intracellular concentration of foreign toxic molecules through a network of transport proteins.[3] Therefore, even if this compound is potent in vitro, its effectiveness in whole-cell assays can be diminished if it cannot reach and remain at its site of action at a high enough concentration.
Q3: What are the general strategies to enhance the uptake of small molecules like this compound in yeast?
A3: Strategies to improve uptake can be broadly categorized into three areas:
-
Increasing Cell Permeability: This involves treating cells with chemical agents (e.g., solvents, detergents) or enzymes to transiently increase the porosity of the cell wall and membrane.
-
Inhibiting Efflux Pumps: Genetically modifying yeast strains to reduce the expression or activity of multidrug resistance transporters can lead to higher intracellular accumulation of compounds.
-
Optimizing Experimental Conditions: Factors such as the growth phase of the yeast, the solvent used to dissolve this compound, and the incubation time can all influence uptake.
Troubleshooting Guides
Below are common issues and recommended troubleshooting steps for experiments involving this compound delivery in yeast.
Issue 1: No observable phenotype or low signal in a cell-based assay after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Poor cell wall penetration. | The yeast cell wall's outer protein layer can restrict entry. Consider a pre-treatment step to increase permeability. See Protocol 1: Chemical Permeabilization of Yeast Cells . |
| Active efflux of this compound. | Yeast multidrug resistance transporters, such as Pdr5, may be actively removing the compound. Use a yeast strain with deleted or repressed efflux pump genes (e.g., strains with repressed Pdr1/Pdr3 transcription factors). |
| Degradation or poor solubility of this compound. | Ensure this compound is fully dissolved in a compatible solvent (e.g., DMSO) before adding it to the culture medium. Verify the stability of this compound under your experimental conditions (pH, temperature). |
| Incorrect yeast growth phase. | The composition and permeability of the cell wall can change depending on the growth phase. Ensure you are consistently treating cells in the same growth phase, typically logarithmic phase, for reproducible results. |
Issue 2: High variability in experimental results between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density. | Standardize the cell density (OD600) at the start of each experiment. |
| Uneven drug distribution. | Ensure thorough mixing when adding this compound to the cell culture. |
| Cell clumping. | Gently sonicate or vortex the cell suspension before treatment to ensure a homogenous population. |
| Inconsistent permeabilization treatment. | If using a permeabilization protocol, ensure precise timing and concentration of the chemical agent for all samples. |
Experimental Protocols
Protocol 1: Chemical Permeabilization of Yeast Cells for Improved this compound Uptake
This protocol describes a general method for increasing the permeability of yeast cells using chemical agents. Researchers should optimize the concentration and incubation time for their specific yeast strain and experimental setup.
Materials:
-
Yeast culture (Saccharomyces cerevisiae)
-
YPD or appropriate growth medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Permeabilization agent (e.g., 0.1% CTAB, 10% Ethanol, or 1% Toluene)
-
This compound stock solution (in DMSO)
-
Microcentrifuge and tubes
Methodology:
-
Grow yeast cells in the appropriate medium to the mid-logarithmic phase (OD600 ≈ 0.5-0.8).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS to the desired final concentration.
-
Add the chosen permeabilizing agent to the cell suspension. Common starting concentrations are 0.1% CTAB for 30 minutes at room temperature or 10% ethanol for 30 minutes on ice.
-
Incubate for the desired time.
-
Wash the cells twice with sterile PBS to remove the permeabilizing agent.
-
Resuspend the permeabilized cells in the appropriate assay medium.
-
Add this compound to the final desired concentration and proceed with your experiment.
Data Presentation: Optimizing Permeabilization Conditions
Use the following table to record data from experiments aimed at optimizing the permeabilization protocol.
| Permeabilizing Agent | Concentration (%) | Incubation Time (min) | Cell Viability (%) | This compound Effect (e.g., % Inhibition) |
| CTAB | 0.05 | 15 | ||
| CTAB | 0.1 | 30 | ||
| Ethanol | 5 | 20 | ||
| Ethanol | 10 | 30 | ||
| Toluene | 1 | 10 | ||
| No Treatment | N/A | N/A | 100 |
Protocol 2: Assessing this compound Accumulation in Efflux-Deficient Yeast Strains
This protocol outlines a comparative experiment to determine if efflux pumps are a major barrier to this compound efficacy.
Materials:
-
Wild-type yeast strain (e.g., BY4741)
-
Efflux-deficient yeast strain (e.g., a strain with PDR1/PDR3 repression or PDR5 deletion)
-
Appropriate growth medium
-
This compound stock solution
-
Plate reader or other appropriate assay equipment
Methodology:
-
Grow both wild-type and efflux-deficient yeast strains to the mid-logarithmic phase in parallel.
-
Adjust the cultures to the same cell density.
-
In a multi-well plate, create a dose-response matrix by adding varying concentrations of this compound to both yeast strains. Include a solvent control (e.g., DMSO) for each strain.
-
Incubate the plates under appropriate growth conditions.
-
Measure the desired phenotype (e.g., growth inhibition, reporter gene expression) over time.
-
Compare the dose-response curves for the wild-type and efflux-deficient strains. A significant shift in the EC50 for the efflux-deficient strain would suggest that efflux is a major factor.
Data Presentation: this compound Dose-Response in Different Yeast Strains
| This compound Conc. (µM) | Wild-Type Strain (% Inhibition) | Efflux-Deficient Strain (% Inhibition) |
| 0 (Control) | 0 | 0 |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Visualizations
Caption: Workflow for enhancing this compound delivery in yeast.
Caption: Barriers to this compound entry and accumulation in yeast.
References
Validation & Comparative
Validating Haptamide B as a Selective Inhibitor of the Hap Complex: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of Haptamide B, a small molecule inhibitor targeting the Hap complex, a crucial transcription factor in yeast. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of gene expression regulated by CCAAT-binding protein complexes. We present a comparative overview of this compound's performance, supported by available experimental data, and provide detailed methodologies for key validation assays.
This compound: A Potent and Selective Inhibitor
This compound has been identified as a selective inhibitor of the Hap2/3/4/5p-mediated transcription in vivo. It was discovered through the screening of a diversity-oriented synthesis (DOS) library and subsequently optimized from an initial hit, Haptamide A, to exhibit improved potency.
Comparative Performance of Haptamide A and this compound
The following table summarizes the key performance metrics of Haptamide A and this compound in inhibiting the yeast transcription factor Hap3p, a core component of the Hap complex. The data demonstrates the superior binding affinity and inhibitory concentration of this compound.
| Compound | Binding Affinity (Kd) | Inhibitory Concentration (IC50) |
| Haptamide A | 5 µM | 42 µM |
| This compound | 330 nM | 24 µM |
Table 1: Comparison of binding affinity and inhibitory concentration of Haptamide A and this compound against the yeast Hap3p protein.[1][2]
Mechanism of Action and In Vivo Validation
While the precise mechanism of inhibition has not been fully elucidated, studies indicate that this compound directly binds to the Hap3p subunit of the Hap complex.[1] This interaction likely disrupts the assembly or DNA-binding activity of the entire Hap complex, thereby inhibiting the transcription of its target genes.
The selectivity of this compound's inhibitory action within a cellular context was confirmed through whole-genome transcription profiling in yeast. The transcriptional signature of yeast treated with this compound closely mirrored that of a yeast strain with a genetic deletion of the HAP3 gene. This provides strong evidence that this compound selectively targets the Hap complex-mediated transcription pathway in vivo.[1][3]
Experimental Methodologies
The validation of this compound as a Hap complex inhibitor involved several key experimental procedures. Below are detailed protocols for these assays, compiled from primary literature and established methodologies.
Small Molecule Microarray Screening for Hap3p Binders
This high-throughput screening method was employed for the initial discovery of Haptamide A from a library of 12,396 unique compounds.
Experimental Workflow:
Protocol:
-
Library Preparation: A library of 12,396 unique small molecules, generated through diversity-oriented synthesis, was utilized.
-
Microarray Fabrication: The small molecules were covalently immobilized onto a suitable microarray surface.
-
Protein Preparation: The yeast Hap3p protein was expressed as a fusion with Glutathione S-transferase (GST) in E. coli and purified using affinity chromatography.
-
Screening: The microarray was incubated with the purified Hap3p-GST fusion protein.
-
Detection: Binding of the Hap3p-GST protein to the immobilized small molecules was detected by incubating the microarray with a Cy5-labeled secondary antibody specific for the GST tag.
-
Data Analysis: The microarray was scanned using a fluorescence scanner, and the spots exhibiting high fluorescence intensity, indicating specific binding, were identified as hits. Haptamide A was identified as the sole specific binder in the initial screen.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR analysis was used to quantify the binding affinity (Kd) of Haptamide A and this compound to the Hap3p protein.
Experimental Workflow:
Protocol:
-
Chip Preparation: Purified Hap3p protein was immobilized on the surface of an SPR sensor chip.
-
Analyte Preparation: A series of concentrations of Haptamide A or this compound were prepared in a suitable running buffer.
-
Binding Measurement: The different concentrations of the haptamides were injected over the sensor chip surface, and the change in the refractive index, which is proportional to the mass of bound analyte, was monitored in real-time.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) were analyzed to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (Kd) was calculated.
Hap3p-Dependent Reporter Gene Assay in Yeast
This cell-based assay was used to determine the in vivo inhibitory activity (IC50) of the haptamides.
Protocol:
-
Yeast Strain: A Saccharomyces cerevisiae strain was engineered to express a reporter gene (e.g., lacZ encoding β-galactosidase) under the control of a promoter containing Hap complex binding sites (CCAAT boxes).
-
Compound Treatment: The yeast reporter strain was cultured in the presence of varying concentrations of Haptamide A or this compound.
-
Reporter Gene Assay: After a suitable incubation period, the cells were lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) was measured using a colorimetric or fluorometric substrate.
-
Data Analysis: The reporter gene activity at each compound concentration was normalized to the activity in untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of the reporter gene expression, was determined by fitting the data to a dose-response curve.
Hap Complex Signaling Pathway
The Hap complex is a global regulator of respiratory gene expression in yeast. Its activity is primarily controlled by the availability of fermentable versus non-fermentable carbon sources.
Comparison with Other CCAAT-Binding Protein Inhibitors
Direct small molecule inhibitors of the yeast Hap complex are not widely reported in the literature, making this compound a novel research tool. However, inhibitors of other CCAAT/enhancer-binding proteins (C/EBPs) in mammalian systems have been developed. While targeting a different complex in a different organism, these inhibitors share the common goal of disrupting the function of a CCAAT-binding transcription factor.
| Inhibitor | Target | Mechanism of Action |
| This compound | Yeast Hap3p | Direct binding to Hap3p, inhibiting Hap complex-mediated transcription. |
| ST101 | Human C/EBPβ | A peptide antagonist that binds to the leucine zipper domain of C/EBPβ, preventing dimerization and promoting its degradation. |
| Chrysin | Mouse C/EBPδ | A flavonoid that decreases C/EBPδ protein levels, mRNA expression, and DNA-binding activity in microglial cells. |
| A-C/EBP | Mouse C/EBP family | A dominant-negative protein that inhibits the DNA binding of C/EBP family members. |
Table 2: Comparison of this compound with inhibitors of other CCAAT-binding protein families.
Conclusion
This compound represents a significant advancement in the chemical biology of transcription factors, providing a potent and selective tool for studying the function of the yeast Hap complex. The experimental data robustly supports its inhibitory activity through direct binding to the Hap3p subunit. The detailed protocols provided in this guide offer a framework for researchers to further investigate the mechanism of this compound and to screen for novel inhibitors of this important class of transcription factors.
References
- 1. A yeast genetic system for selecting small molecule inhibitors of protein-protein interactions in nanodroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A yeast genetic system for selecting small molecule inhibitors of protein–protein interactions in nanodroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
Haptamide B: A Comparative Guide to a Potent Hap2/3/4/5p Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Haptamide B, a known inhibitor of the yeast Hap2/3/4/5p transcription factor complex, against its analog, Haptamide A, and genetic knockout of the Hap3p subunit. This objective analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Performance Comparison of Hap2/3/4/5p Inhibitors
The Hap2/3/4/5p complex is a master regulator of respiratory gene expression in yeast, making it a target for understanding metabolic control and for the development of antifungal agents. This compound has emerged as a potent chemical probe for studying this complex. The following table summarizes the quantitative data available for this compound and its precursor, Haptamide A. A comparison with a hap3Δ genetic knockout is included to benchmark the effect of chemical inhibition against the complete absence of a core subunit.
| Inhibitor/Condition | Target Subunit | Binding Affinity (K D ) | In Vivo Potency (IC 50 ) | Mechanism of Action |
| This compound | Hap3p | 330 nM[1] | 23.8 µM (GDH1-lacZ reporter assay)[1] | Binds to the Hap3p subunit, inhibiting the transcriptional activation function of the Hap2/3/4/5p complex.[1][2][3] |
| Haptamide A | Hap3p | 5.03 µM | Dose-dependent inhibition observed (specific IC 50 not available in searched documents). | Similar to this compound, binds to Hap3p but with lower affinity. |
| hap3Δ Knockout | Hap3p | Not Applicable | Not Applicable | Complete loss of function of the Hap3p subunit, preventing the assembly and function of the Hap2/3/4/5p complex. |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the Hap2/3/4/5p signaling pathway and the experimental workflow used to identify and characterize such inhibitors.
References
A Comparative Analysis of Haptamide B and its Functional Analogs as GRP78 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Haptamide B, a known inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), and its functional analogs. GRP78, also known as BiP or HSPA5, is a key chaperone protein in the endoplasmic reticulum (ER) that plays a critical role in protein folding and quality control.[1] In numerous cancer types, GRP78 is overexpressed and associated with tumor growth, survival, and resistance to therapy, making it a promising target for anticancer drug development.[1][2] This document summarizes quantitative data on the efficacy of these inhibitors, details relevant experimental protocols, and provides visual diagrams of the key signaling pathways and experimental workflows.
Quantitative Comparison of GRP78 Inhibitors
The following table summarizes the in vitro efficacy of this compound (HA15) and other selected GRP78 inhibitors against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | Cell Line | Assay Type | IC50/EC50 | Reference |
| This compound (HA15) | GRP78/BiP ATPase activity | A375 (Melanoma) | Cell Viability | 1-2.5 μM | [3] |
| Lung Cancer Cells (A549, H460, H1975) | Cell Viability | Dose-dependent decrease (significant at 2-10 μM) | [4] | ||
| Adrenocortical Carcinoma (H295R) | Cell Proliferation | Not specified | |||
| Multiple Myeloma (U266) | Colony Formation | Effective at 1 μM (in combination) | |||
| IT-139 | GRP78 transcription | HCT116 (Colon Carcinoma) | Cell Viability | 167 μM | |
| GRP78-IN-2 (FL5) | Cell surface GRP78 | HUVEC | Cell Viability | EC50 = 1.514 μM | |
| 786-O (Renal Cancer) | Cell Viability | 50% cell death at 10 μM | |||
| YUM70 | GRP78 ATPase activity | Not specified | ATPase Inhibition | IC50 = 1.5 μM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of GRP78 inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., 150 µL of MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 550-600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Collection: Collect both adherent and floating cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Measurement of Endoplasmic Reticulum (ER) Stress
ER stress can be monitored by measuring the expression of key UPR (Unfolded Protein Response) target genes and proteins.
Methods:
-
Western Blotting: This technique is used to detect specific proteins that are upregulated during ER stress. Key markers include:
-
GRP78/BiP: The master regulator of the UPR.
-
Phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α): Indicators of the PERK branch activation.
-
ATF4 and CHOP: Transcription factors downstream of the PERK pathway that mediate apoptosis.
-
Spliced XBP1 (XBP1s): A key transcription factor in the IRE1 branch of the UPR.
-
-
Quantitative PCR (qPCR): This method is used to measure the mRNA levels of UPR target genes, providing a sensitive measure of ER stress induction.
-
XBP1 mRNA Splicing Assay: This RT-PCR-based assay detects the unconventional splicing of XBP1 mRNA by activated IRE1, a hallmark of UPR activation.
Signaling Pathways and Experimental Workflows
Unfolded Protein Response (UPR) Signaling Pathway
The following diagram illustrates the central role of GRP78 in regulating the three main branches of the UPR. Under ER stress, GRP78 dissociates from the ER stress sensors PERK, IRE1, and ATF6, leading to their activation and downstream signaling cascades aimed at restoring ER homeostasis or inducing apoptosis if the stress is prolonged.
Caption: Role of GRP78 in the Unfolded Protein Response (UPR) pathway.
Experimental Workflow for GRP78 Inhibitor Evaluation
The diagram below outlines a general workflow for the preclinical evaluation of GRP78 inhibitors like this compound and its analogs.
Caption: General workflow for the evaluation of GRP78 inhibitors.
References
Confirming Haptamide B's Specificity for the Yeast Transcription Factor Subunit Hap3p: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Haptamide B, a small molecule inhibitor, and its specific interaction with Hap3p, a key subunit of the yeast CCAAT-binding factor (HAP complex). The data presented herein is derived from seminal research that identified and characterized this interaction, offering a valuable case study in the discovery of small molecule probes for challenging protein targets like transcription factors. While direct small-molecule alternatives targeting the yeast Hap3p are not readily documented in publicly available research, this guide serves to substantiate the specificity of this compound through a detailed examination of the available experimental evidence.
Introduction to the HAP Complex and the Role of Hap3p
In the yeast Saccharomyces cerevisiae, the HAP complex (composed of subunits Hap2p, Hap3p, Hap4p, and Hap5p) is a crucial transcriptional activator that regulates a wide array of genes, most notably those involved in respiratory metabolism. The heterotrimeric sub-complex of Hap2p, Hap3p, and Hap5p is responsible for binding to the CCAAT box in the promoter region of target genes. Hap4p then provides the activation domain necessary for transcription. Hap3p is central to the formation of the DNA-binding complex, making it an attractive target for modulating the activity of the entire HAP complex. The discovery of specific small-molecule inhibitors for such transcription factor subunits is a significant challenge and a key goal in chemical biology and drug discovery.
This compound: A Specific Ligand for Hap3p
This compound was identified through a high-throughput screening of a diverse chemical library using small molecule microarrays. This unbiased approach led to the discovery of a novel compound that specifically binds to the Hap3p subunit. Further optimization of an initial hit compound, Haptamide A, resulted in the identification of this compound, which exhibits significantly improved binding affinity and inhibitory activity.
Quantitative Data on the this compound-Hap3p Interaction
The specificity of this compound for Hap3p has been quantified through rigorous biophysical and in vivo assays. The key performance metrics are summarized in the table below.
| Parameter | Value | Method | Significance |
| Binding Affinity (KD) | 330 nM | Surface Plasmon Resonance (SPR) | Demonstrates a high-affinity interaction between this compound and the Hap3p protein. |
| Inhibitory Concentration (IC50) | 23.8 µM | GDH1-lacZ Reporter Assay (in vivo) | Confirms that the binding of this compound to Hap3p translates to functional inhibition of HAP-mediated transcription in living yeast cells. |
Experimental Validation of Specificity
The on-target effect of this compound within the complex cellular environment was further validated by comparing its transcriptional footprint to that of a yeast strain with a genetic deletion of the HAP3 gene (hap3Δ). Whole-genome transcription profiling revealed that treatment of wild-type yeast with this compound results in a transcriptional response that closely mimics the genetic knockout of HAP3. This provides strong evidence that this compound's primary mode of action in vivo is through the inhibition of Hap3p-dependent transcription.
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and inhibitory activity of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions.
Objective: To determine the equilibrium dissociation constant (KD) of the interaction between this compound and Hap3p.
Methodology:
-
Protein Immobilization: A purified recombinant Hap3p protein is covalently immobilized on the surface of a sensor chip.
-
Analyte Injection: A series of solutions containing varying concentrations of this compound are flowed over the sensor surface.
-
Signal Detection: The binding of this compound to the immobilized Hap3p causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
Data Analysis: The equilibrium binding response is plotted against the concentration of this compound. The resulting saturation binding curve is then fitted to a 1:1 binding model to calculate the KD.
GDH1-lacZ Reporter Assay for In Vivo Inhibition
This assay utilizes a reporter gene system in yeast to quantify the transcriptional activity of the HAP complex in the presence of an inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on HAP-mediated transcription.
Methodology:
-
Yeast Strain: A yeast strain is engineered to contain a lacZ reporter gene under the control of the GDH1 promoter, which is known to be regulated by the HAP complex.
-
Cell Culture and Treatment: The yeast reporter strain is cultured in the presence of varying concentrations of this compound.
-
Cell Lysis and Enzyme Assay: After a defined incubation period, the yeast cells are lysed, and the activity of the expressed β-galactosidase enzyme is measured by providing a chromogenic or fluorogenic substrate (e.g., ONPG or MUG).
-
Data Analysis: The β-galactosidase activity is plotted against the concentration of this compound. The resulting dose-response curve is used to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the HAP-dependent transcriptional activity.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the HAP complex signaling pathway and the workflow for confirming this compound's specificity.
Haptamide B: A Tool for Establishing a Negative Baseline in Transcription Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transcriptional regulation, the ability to dissect the specific roles of transcription factors is paramount. Small molecule inhibitors have emerged as invaluable tools for probing these complex networks. This guide provides a comprehensive overview of Haptamide B, a selective inhibitor of the yeast Hap2/3/4/5p transcription factor complex, and its application in establishing a negative control baseline in transcription studies. We will compare its performance with its precursor, Haptamide A, and provide insights into the experimental methodologies for its use.
Introduction to this compound
This compound is a small molecule that acts as a potent and selective inhibitor of the Hap2/3/4/5p-mediated transcription in yeast.[1][2][3][4] It was identified through the screening of small molecule microarrays and has been shown to bind directly to the Hap3p subunit of the complex.[1] This interaction disrupts the normal function of the Hap complex, leading to a reduction in the transcription of its target genes.
While not a traditional negative control in the sense of being an inactive analog, this compound is a powerful tool for creating a "negative control" state in an experiment. By specifically inhibiting a key transcriptional activator, researchers can establish a baseline of gene expression in the absence of that factor's activity. This allows for the precise attribution of changes in gene expression to the activity of the Hap2/3/4/5p complex.
This compound vs. Haptamide A: A Potency Comparison
This compound was developed as a more potent derivative of its precursor, Haptamide A. The key distinction lies in their binding affinities for the Hap3p subunit and their resulting inhibitory activity.
| Compound | Dissociation Constant (KD) for Hap3p | IC50 (GDH1-lacZ reporter assay) |
| Haptamide A | 5.03 µM | Not explicitly stated, but less potent than this compound |
| This compound | 330 nM | 23.8 µM |
Data sourced from Koehler et al., J. Am. Chem. Soc., 2003, 125, 8420-8421.
The significantly lower dissociation constant (KD) of this compound indicates a much higher binding affinity for its target, Hap3p, compared to Haptamide A. This translates to a more potent inhibition of the Hap complex's transcriptional activity, as reflected in its IC50 value in a reporter gene assay.
Mechanism of Action: Inhibiting the Hap Complex
The Hap2/3/4/5p complex is a highly conserved transcriptional activator in yeast, playing a crucial role in regulating genes involved in mitochondrial function and respiratory metabolism. This compound exerts its inhibitory effect by binding to the Hap3p subunit, a core component of the complex. This binding event likely disrupts the protein-protein interactions necessary for the proper assembly and function of the entire complex, thereby preventing it from effectively activating the transcription of its target genes.
Caption: this compound binds to the Hap3p subunit, inactivating the Hap complex and blocking transcription.
Experimental Protocols: Using this compound in Transcription Studies
The primary application of this compound is to specifically inhibit Hap2/3/4/5p-mediated transcription to study its downstream effects. Below is a generalized workflow for such an experiment.
Caption: A typical workflow for studying the effects of this compound on gene transcription in yeast.
Key Experimental Considerations:
-
Control Groups: A crucial aspect of using this compound is the inclusion of proper controls. A vehicle control (the solvent in which this compound is dissolved, e.g., DMSO) is essential to ensure that the observed effects are not due to the solvent itself.
-
Dose-Response: To confirm the specificity of this compound, performing a dose-response experiment is recommended. The inhibitory effect should increase with higher concentrations of this compound.
-
Genetic Controls: The effects of this compound can be compared to a yeast strain with a genetic deletion of one of the Hap complex subunits (e.g., hap3Δ). Whole-genome transcriptional profiling has shown that the effects of this compound treatment mimic those of a hap3Δ mutant, providing strong evidence for its on-target activity.
Data Presentation: Interpreting the Results
The primary output of these experiments will be gene expression data. This data can be presented in tables to clearly compare the transcriptional changes between the control and this compound-treated groups.
Table 2: Hypothetical Gene Expression Changes Induced by this compound
| Gene | Function | Fold Change (this compound vs. Control) | p-value |
| CYC1 | Cytochrome c, isoform 1 | -5.2 | < 0.001 |
| COX6 | Cytochrome c oxidase subunit VI | -4.8 | < 0.001 |
| ATP2 | ATP synthase F1 subunit beta | -3.5 | < 0.005 |
| ACT1 | Actin | -1.1 (no significant change) | > 0.05 |
This table illustrates how this compound can be used to identify genes that are specifically regulated by the Hap2/3/4/5p complex. The downregulation of genes involved in respiration (CYC1, COX6, ATP2) upon this compound treatment, with no significant change in a housekeeping gene like ACT1, would strongly suggest that these genes are targets of the Hap complex.
Conclusion
This compound serves as a valuable chemical tool for researchers studying transcriptional regulation in yeast. Its high potency and specificity for the Hap2/3/4/5p complex allow for the creation of a well-defined "negative control" state, where the activity of this specific transcription factor is inhibited. By comparing this inhibited state to a control state, scientists can accurately delineate the downstream targets and functional roles of the Hap complex. The principles demonstrated with this compound in yeast can also inform the development and application of specific inhibitors for transcription factors in more complex organisms, including for therapeutic purposes.
References
Unveiling the Antiproliferative Mechanisms of Granulatamide B: A Comparative Guide for Cross-Validation with Genetic Knockouts
For Immediate Release
A Deep Dive into the Cellular Effects of a Promising Tryptamine Derivative and a Roadmap for Target Validation
Researchers in oncology and drug development now have a comprehensive guide for understanding the antiproliferative effects of Granulatamide B and for designing experiments to definitively identify its molecular targets. This publication provides a comparative analysis of the known biological activities of Granulatamide B alongside a proposed framework for cross-validating these effects with genetic knockout studies. While the precise molecular target of Granulatamide B remains to be elucidated, this guide synthesizes existing data on its cytotoxicity and draws parallels with the expected outcomes of ablating key cellular pathways commonly targeted by similar indole alkaloids.
Granulatamide B, a tryptamine-derived natural product, has demonstrated moderate but non-selective cytotoxic activity against a range of human cancer cell lines, including colon (SW620), pancreatic (CFPAC-1), breast (MCF-7), and liver (HepG2) cancers.[1] The indole skeleton is recognized as a critical pharmacophore, with the fatty acid side chain modulating its pharmacological properties.[1][2] This guide presents a hypothetical mechanism of action for Granulatamide B, focusing on pathways frequently implicated in the anticancer effects of tryptamine and indole derivatives, and outlines a strategy for validating these hypotheses using targeted genetic knockouts.
Quantitative Analysis of Granulatamide B's Biological Activity
The following table summarizes the reported in vitro efficacy of Granulatamide B and one of its analogs against various cancer cell lines. This data provides a baseline for comparison with the phenotypic outcomes of genetic knockout experiments.
| Compound | Cell Line | IC50 (µM) | Reference |
| Granulatamide B | SW620 (Colon) | 20-39 | [1] |
| Granulatamide B | CFPAC-1 (Pancreatic) | 20-39 | [1] |
| Granulatamide B | MCF-7 (Breast) | 20-39 | |
| Granulatamide B | HepG2 (Liver) | 20-39 | |
| Analogue with retinoyl moiety | SW620 (Colon) | 20-39 | |
| Analogue with retinoyl moiety | CFPAC-1 (Pancreatic) | 20-39 | |
| Analogue with retinoyl moiety | MCF-7 (Breast) | 20-39 | |
| Analogue with retinoyl moiety | HepG2 (Liver) | 20-39 |
Proposed Mechanisms of Action and Genetic Knockout Validation Strategies
Based on the known anticancer activities of indole alkaloids, several signaling pathways are proposed as potential targets for Granulatamide B. This section outlines these hypothetical mechanisms and details how genetic knockouts can be employed for validation.
Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway
Many tryptamine derivatives induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.
Hypothetical Signaling Pathway:
Caption: Hypothetical intrinsic apoptosis pathway induced by Granulatamide B.
Experimental Workflow for Cross-Validation:
Caption: Workflow for comparing Granulatamide B-induced apoptosis in wild-type vs. Bax/Bak knockout cells.
Experimental Protocols:
-
Cell Viability (MTT) Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of Granulatamide B for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with Granulatamide B for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Generation of Bax/Bak Knockout Cell Lines (CRISPR-Cas9):
-
Design and clone gRNAs targeting the BAX and BAK1 genes into a Cas9-expressing vector.
-
Transfect the cancer cell line with the gRNA/Cas9 plasmids.
-
Select for transfected cells using an appropriate antibiotic.
-
Isolate single-cell clones and screen for Bax and Bak protein knockout by Western blot.
-
Cell Cycle Arrest
Indole alkaloids are known to induce cell cycle arrest at various phases, thereby inhibiting proliferation.
Logical Relationship for Validation:
Caption: Logical flow to test the role of CDK1 in Granulatamide B-induced cell cycle arrest.
Experimental Protocols:
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells with Granulatamide B for 24 hours.
-
Harvest cells and fix them in 70% ethanol overnight at -20°C.
-
Wash the cells and treat with RNase A.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth and proliferation and is a common target for anticancer agents.
Hypothetical Signaling Pathway:
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by Granulatamide B.
Experimental Protocols:
-
Western Blot Analysis:
-
Treat cells with Granulatamide B for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
This guide provides a foundational framework for the systematic investigation of Granulatamide B's anticancer mechanism. By combining pharmacological studies with targeted genetic knockouts, researchers can move beyond phenotypic observations to pinpoint the specific molecular interactions responsible for its cytotoxic effects. The proposed workflows and experimental protocols offer a clear path forward for validating the hypothetical mechanisms of action and will be instrumental in determining the future therapeutic potential of this promising natural product.
References
Haptamide B vs. RNAi of Hap Subunits: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Haptamide B and RNA interference (RNAi) in targeting the Hap transcriptional complex. This analysis is supported by experimental data to inform the selection of the most appropriate method for studying Hap-mediated gene regulation.
The Hap complex is a crucial transcriptional activator in yeast, playing a key role in regulating mitochondrial function and responding to nutrient signals.[1] Composed of the subunits Hap2p, Hap3p, Hap4p, and Hap5p, this complex is a significant target for understanding cellular metabolism and has homologs in higher eukaryotes, including humans, implicated in cancer and diabetes.[1] Two primary methods for inhibiting the function of this complex are the use of the small molecule inhibitor, this compound, and the application of RNA interference (RNAi) to silence the expression of its subunits.
At a Glance: this compound vs. RNAi
| Feature | This compound | RNAi of Hap Subunits |
| Mechanism of Action | Binds to the Hap3p subunit, inhibiting the transcriptional activity of the Hap2/3/4/5p complex.[1] | Post-transcriptional gene silencing by degradation of target mRNA (Hap2, Hap3, Hap4, or Hap5).[2] |
| Target Specificity | Selective for the Hap complex.[1] | Highly specific to the target mRNA sequence of the chosen Hap subunit. |
| Mode of Inhibition | Chemical "knockdown" of protein function. | Genetic "knockdown" of protein expression. |
| Reversibility | Reversible inhibition. | Generally transient, but can be constitutive with stable expression of shRNA. |
| Delivery | Cell-permeable small molecule. | Requires transfection or transformation with siRNA or a vector expressing shRNA. |
| Temporal Control | Rapid onset of action upon administration. | Delayed onset, dependent on mRNA and protein turnover rates. |
| Experimental Model | Wild-type yeast strains. | Requires yeast strains with a reconstituted RNAi pathway (e.g., expressing Dicer and Argonaute). |
Quantitative Efficacy Data
The following table summarizes the quantitative data on the efficacy of this compound from the seminal study by Koehler et al. (2003). For comparison, the effect of a hap3Δ yeast strain, which represents a complete loss of Hap3p function and can be considered analogous to 100% effective RNAi, is included.
| Parameter | This compound | hap3Δ (Hap3 Knockout) |
| Binding Affinity (KD to Hap3p) | 330 nM | Not Applicable |
| In vivo Inhibition (IC50) | 23.8 µM (GDH1-lacZ reporter assay) | Not Applicable |
| Effect on Lactate-Induced Transcription | Reduction in transcription of several Hap-regulated genes, mirroring the effect of the knockout. | Complete abrogation of lactate-induced transcription of target genes. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the Hap complex and the experimental workflows for inhibition by this compound and RNAi.
Detailed Experimental Protocols
This compound Inhibition Assay (based on Koehler et al., 2003)
-
Yeast Strain and Reporter Construct: A wild-type Saccharomyces cerevisiae strain containing a reporter gene under the control of a Hap-regulated promoter (e.g., GDH1-lacZ) is used.
-
Culture Conditions: Yeast cells are grown in appropriate media to mid-log phase. For experiments involving specific induction, cells are grown in a medium containing a non-fermentable carbon source like lactate to ensure the Hap complex is active.
-
This compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the yeast cultures at various concentrations. A vehicle control (DMSO alone) is run in parallel.
-
Incubation: Cultures are incubated for a defined period to allow for cellular uptake and target engagement.
-
Reporter Gene Assay (e.g., β-galactosidase assay):
-
Cells are harvested and lysed.
-
The activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or fluorometric substrate.
-
The IC50 value is calculated by plotting the reporter activity against the logarithm of this compound concentration.
-
-
Whole-Genome Transcriptional Profiling:
-
RNA is extracted from this compound-treated and control cells.
-
The RNA is converted to labeled cDNA and hybridized to a yeast whole-genome microarray.
-
Differential gene expression is analyzed to identify genes regulated by the Hap complex and affected by this compound.
-
RNAi of a Hap Subunit (General Protocol for S. cerevisiae)
-
Yeast Strain Engineering:
-
A S. cerevisiae strain is engineered to express the necessary components of an RNAi pathway, such as Dicer and Argonaute from S. castellii or human orthologs. These genes are typically integrated into the yeast genome or expressed from a plasmid.
-
-
siRNA/shRNA Construct Design:
-
An expression vector is constructed to produce a short hairpin RNA (shRNA) or deliver small interfering RNA (siRNA) targeting the mRNA of a specific Hap subunit (e.g., Hap3). The target sequence should be unique to the intended subunit to avoid off-target effects.
-
-
Yeast Transformation: The engineered yeast strain is transformed with the siRNA/shRNA expression vector using a standard protocol (e.g., lithium acetate method).
-
Induction of RNAi: If the shRNA expression is under an inducible promoter, the inducing agent (e.g., galactose) is added to the culture medium.
-
Incubation for Knockdown: The transformed yeast is cultured for a sufficient period (typically 24-48 hours) to allow for the expression of the shRNA, processing into siRNA, and subsequent degradation of the target Hap subunit mRNA and protein.
-
Verification of Knockdown: The efficiency of knockdown is confirmed by measuring the mRNA levels of the target Hap subunit using quantitative real-time PCR (qRT-PCR) and, if possible, protein levels by Western blotting.
-
Phenotypic Analysis: The effect of the Hap subunit knockdown on gene expression is assessed using methods similar to those for this compound, such as reporter gene assays or whole-genome transcriptional profiling.
Conclusion
Both this compound and RNAi are effective tools for inhibiting the Hap transcriptional complex. This compound offers a rapid, reversible, and titratable method for inhibiting the entire complex by targeting a key subunit, Hap3p. It is particularly useful for initial studies in wild-type organisms and for exploring the acute effects of Hap inhibition.
RNAi provides a highly specific method to deplete individual Hap subunits, allowing for the dissection of the specific roles of each component. While it requires more initial setup in organisms like S. cerevisiae that lack a native RNAi pathway, it offers a powerful genetic approach to complement small molecule studies. The choice between these two methods will depend on the specific research question, the desired level of temporal control, and the genetic background of the experimental system. For a comprehensive understanding, a combined approach using both this compound and RNAi against different subunits would be most powerful.
References
Benchmarking Haptamide B: A Comparative Analysis Against Known Transcription Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Haptamide B, a selective inhibitor of the Hap2/3/4/5p transcription factor complex, against a panel of well-characterized transcription inhibitors: Actinomycin D, α-Amanitin, Triptolide, and Flavopiridol. This document is intended to serve as a resource for researchers in molecular biology, drug discovery, and related fields, offering a side-by-side comparison of their mechanisms, potency, and experimental applications.
Introduction to this compound
This compound is a small molecule identified through small molecule microarray screening that selectively inhibits transcription mediated by the Hap2/3/4/5p complex in vivo.[1][2][3][4] The Hap complex is a highly conserved transcriptional activator in eukaryotes, playing a crucial role in regulating a wide range of cellular processes, particularly those related to respiratory gene expression in yeast.[5] this compound's specificity for this complex makes it a valuable tool for studying Hap-mediated gene regulation and a potential starting point for the development of targeted therapeutics. This guide benchmarks the activity of this compound against broader-acting and well-established transcription inhibitors to highlight its specific mechanism and potential advantages in targeted research.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of this compound and the selected benchmark transcription inhibitors. It is important to note that IC50 and KD values can vary significantly depending on the cell line, assay type, and specific experimental conditions. The data presented here are compiled from various studies to provide a comparative overview.
| Inhibitor | Target | Mechanism of Action | IC50 / KD | Organism/Cell Line | Reference |
| This compound | Hap3p subunit of Hap2/3/4/5p complex | Selective inhibitor of Hap2/3/4/5p mediated transcription. | KD: 330 nM | Saccharomyces cerevisiae | |
| Actinomycin D | DNA | Intercalates into DNA, preventing RNA polymerase progression. | IC50: 60 ng/mL | K562 cells | |
| α-Amanitin | RNA Polymerase II and III | Binds to the largest subunit of RNA Polymerase II, inhibiting translocation. | Ki: 3-4 nM (in vitro) | Calf thymus | |
| IC50: 0.71 ± 0.21 µM | Human CD34+ stem cells | ||||
| Triptolide | XPB subunit of TFIIH | Covalently binds to the XPB subunit of the general transcription factor TFIIH, inhibiting its ATPase activity and leading to RNA Polymerase II degradation. | IC50: 109 nM (RNA synthesis) | HeLa cells | |
| IC50: 105 nM (cellular transcription) | THP-1 cells | ||||
| IC50: 139 nM (cellular transcription) | A549 cells | ||||
| IC50: < 30 nM | Various leukemia cell lines | ||||
| Flavopiridol | Cyclin-Dependent Kinases (especially CDK9) | Competes with ATP for the active site of CDKs, particularly CDK9 of the P-TEFb complex, inhibiting transcriptional elongation. | IC50: 3 nM (P-TEFb kinase activity) | In vitro |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of transcription inhibitors. Below are representative protocols for in vitro and cell-based assays that can be adapted to evaluate the activity of this compound and other transcription inhibitors against the Hap2/3/4/5p complex.
In Vitro Transcription Assay Using Nuclear Extract
This assay measures the ability of an inhibitor to block transcription from a specific promoter in a cell-free system.
Materials:
-
HeLa or yeast nuclear extract containing the Hap2/3/4/5p complex and other necessary transcription factors.
-
DNA template: A linearized plasmid containing a promoter with a known Hap complex binding site (e.g., a CCAAT box) upstream of a reporter gene or a G-less cassette.
-
Reaction buffer: Typically contains HEPES, MgCl2, DTT, and other salts.
-
NTPs (ATP, CTP, GTP, and UTP), including a radiolabeled NTP (e.g., [α-³²P]UTP) for detection.
-
Inhibitors: this compound and benchmark inhibitors dissolved in an appropriate solvent (e.g., DMSO).
-
RNA loading buffer and polyacrylamide gel electrophoresis (PAGE) system.
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, combine the nuclear extract, DNA template, and reaction buffer.
-
Add Inhibitor: Add the desired concentration of the inhibitor or vehicle control to the reaction mix and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for target binding.
-
Initiate Transcription: Start the transcription reaction by adding the NTP mix (containing the radiolabeled NTP). Incubate at 30°C for 30-60 minutes.
-
Stop Reaction and Purify RNA: Terminate the reaction by adding a stop solution (e.g., containing EDTA and proteinase K). Purify the transcribed RNA using standard methods like phenol-chloroform extraction and ethanol precipitation.
-
Analyze Transcripts: Resuspend the RNA pellet in loading buffer, denature, and separate the transcripts by size using denaturing PAGE.
-
Visualize and Quantify: Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled transcripts. Quantify the band intensities to determine the level of transcription inhibition for each inhibitor concentration.
Reporter Gene Assay in Yeast
This cell-based assay measures the effect of an inhibitor on the expression of a reporter gene under the control of a Hap-regulated promoter in living yeast cells.
Materials:
-
Saccharomyces cerevisiae strain engineered to express a reporter gene (e.g., lacZ encoding β-galactosidase or luciferase) under the control of a promoter containing a Hap-binding site (e.g., the CYC1 or GDH1 promoter).
-
Yeast growth medium (e.g., YPD or synthetic complete medium).
-
Inhibitors: this compound and benchmark inhibitors.
-
Lysis buffer and appropriate substrate for the reporter enzyme (e.g., ONPG for β-galactosidase or luciferin for luciferase).
-
Microplate reader for absorbance or luminescence detection.
Procedure:
-
Cell Culture: Grow the yeast reporter strain to the mid-log phase in the appropriate medium.
-
Inhibitor Treatment: Aliquot the cell culture into a multi-well plate and add serial dilutions of the inhibitors or a vehicle control. Incubate the cells for a sufficient duration to allow for inhibitor uptake and effect on transcription (e.g., 2-6 hours).
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using a suitable method (e.g., freeze-thaw cycles with glass beads or enzymatic lysis).
-
Reporter Assay: Add the appropriate substrate to the cell lysates and incubate until a color change or light emission is detectable.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the reporter activity to cell density (e.g., OD600) and calculate the percent inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Hap2/3/4/5p Signaling Pathway in Yeast
The Hap complex is a key regulator of respiratory gene expression in yeast, responding to the availability of fermentable versus non-fermentable carbon sources.
Caption: The Hap2/3/4/5p signaling pathway in yeast, illustrating its regulation by glucose levels and inhibition by this compound.
Experimental Workflow for Comparing Transcription Inhibitors
The following diagram outlines a general workflow for the comparative analysis of transcription inhibitors.
Caption: A generalized experimental workflow for the quantitative comparison of transcription inhibitors using a cell-based assay.
Conclusion
This compound presents a unique tool for the study of transcription, offering high selectivity for the Hap2/3/4/5p complex. This contrasts with the broader mechanisms of action of established transcription inhibitors like Actinomycin D, α-Amanitin, Triptolide, and Flavopiridol. While these benchmark inhibitors are potent and valuable for studying general transcription, their pleiotropic effects can complicate the interpretation of results in studies focused on specific pathways. The data and protocols presented in this guide are intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and in designing robust comparative studies. The high selectivity of this compound makes it particularly well-suited for dissecting the specific roles of the Hap complex in cellular physiology and disease.
References
Reproducibility of Haptamide B effects across different yeast strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known and potential effects of Haptamide B across different yeast strains. This compound is a selective small molecule inhibitor of the Hap2/3/4/5p transcription factor complex, a key regulator of respiratory gene expression in yeast. While direct experimental data comparing this compound's effects across a wide variety of yeast strains is limited, this guide synthesizes the available information on its impact on Saccharomyces cerevisiae and explores the potential for differential effects in other yeasts based on the known diversity of the target pathway.
Executive Summary
This compound offers a powerful tool for dissecting the Hap signaling pathway in yeast. In Saccharomyces cerevisiae, it effectively mimics the phenotype of a hap3Δ deletion mutant, leading to a downregulation of genes involved in cellular respiration. The Hap pathway, however, exhibits significant functional divergence across different yeast species. For instance, in yeasts like Candida albicans and Schizosaccharomyces pombe, Hap4 homologs act as repressors involved in iron homeostasis, a stark contrast to their role as transcriptional activators of respiration in S. cerevisiae. This suggests that the phenotypic consequences of this compound treatment are likely to be strain-dependent, a critical consideration for researchers utilizing this inhibitor.
Data Presentation: this compound Effects in Saccharomyces cerevisiae
The primary research on this compound was conducted in the budding yeast Saccharomyces cerevisiae. The following table summarizes the key quantitative data from the seminal study by Koehler, Shamji, and Schreiber (2003).
| Metric | Haptamide A | This compound | Reference |
| Binding Affinity (KD) for Hap3p | 5.03 µM | 330 nM | [1] |
| IC50 (GDH1-lacZ reporter gene assay) | 42 µM | 24 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols are based on the initial characterization of this compound.
In Vitro Binding Assay (Surface Plasmon Resonance)
-
Objective: To determine the binding affinity of this compound to its target protein, Hap3p.
-
Methodology:
-
A purified GST-Hap3p fusion protein is immobilized on a CM5 sensor chip.
-
Varying concentrations of this compound are flowed over the chip surface.
-
The association and dissociation rates are measured using a surface plasmon resonance instrument.
-
The dissociation constant (KD) is calculated from the kinetic data.[1]
-
In Vivo Reporter Gene Assay
-
Objective: To assess the inhibitory activity of this compound on Hap-mediated transcription in living yeast cells.
-
Methodology:
-
A Saccharomyces cerevisiae strain is engineered to express a reporter gene (e.g., lacZ) under the control of a Hap-dependent promoter (e.g., GDH1 promoter).
-
Cells are grown in a medium that induces Hap-dependent transcription (e.g., lactate-based medium).
-
The cells are treated with a range of this compound concentrations.
-
Reporter gene expression is quantified (e.g., via a β-galactosidase assay).
-
The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[1][2]
-
Whole-Genome Transcriptional Profiling
-
Objective: To identify the global transcriptional changes induced by this compound and compare them to the genetic deletion of its target.
-
Methodology:
-
Wild-type and hap3Δ mutant Saccharomyces cerevisiae strains are grown in a medium that activates the Hap pathway (e.g., lactate-based medium).
-
Wild-type cells are treated with this compound.
-
RNA is extracted from all cell cultures.
-
The RNA is converted to labeled cDNA and hybridized to a yeast whole-genome microarray.
-
The resulting data is analyzed to identify differentially expressed genes.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in S. cerevisiae
The following diagram illustrates the established mechanism of action of this compound in Saccharomyces cerevisiae. This compound directly binds to the Hap3p subunit of the Hap2/3/5p complex, thereby inhibiting the recruitment of the Hap4p activation subunit. This prevents the transcriptional activation of genes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
Caption: Mechanism of this compound in S. cerevisiae.
Experimental Workflow for this compound Analysis
This diagram outlines the key steps involved in characterizing the effects of this compound in yeast.
References
Comparative Analysis of Haptamide B: In Vitro and In Vivo Activity Correlation Currently Unavailable
A comprehensive review of available scientific literature reveals a lack of published data on a compound identified as "Haptamide B." As a result, a comparative analysis of its in vitro and in vivo activity, including its mechanism of action, biological targets, and experimental data, cannot be provided at this time.
Extensive searches for "this compound" across various scientific databases did not yield any specific studies detailing its biological or pharmacological properties. Therefore, the core requirements of this comparison guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.
For researchers, scientists, and drug development professionals interested in the correlation between laboratory (in vitro) and whole-organism (in vivo) studies, it is crucial to have access to foundational data. This typically includes:
-
In Vitro Data: Information on the compound's activity against purified enzymes or proteins, or in cell-based assays. Key metrics often include IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which quantify the compound's potency in a controlled, non-living system.
-
In Vivo Data: Results from studies conducted in living organisms, such as animal models. This data provides insights into the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a complex biological system.
The correlation between these two sets of data is a critical step in the drug discovery and development process, helping to predict a compound's potential therapeutic success.
Without any available information on this compound, it is not possible to generate the requested diagrams or tables. Further research and publication of data on this specific compound are required before a meaningful comparative analysis can be conducted.
Safety Operating Guide
Navigating the Disposal of Haptamide B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Haptamide B, a selective inhibitor of Hap2/3/4/5p mediated transcription, is a potent compound intended for research use only.[1] Due to its biological activity, it should be handled with the utmost care, and its disposal must follow stringent protocols for cytotoxic agents. This guide provides essential information and step-by-step procedures for the safe disposal of this compound and associated waste.
Understanding the Hazard: Why Special Disposal is Crucial
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its mechanism of action as a transcriptional inhibitor suggests it should be treated as a potentially cytotoxic and hazardous compound. Cytotoxic substances are defined as chemicals that can have a genotoxic, mutagenic, or teratogenic effect.[2] Therefore, all materials that come into contact with this compound must be considered hazardous waste and managed accordingly to prevent exposure to personnel and contamination of the environment.[3] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of such waste via sewer systems.[3][4]
Quantitative Data and Properties
| Parameter | Value/Procedure | Source |
| Chemical Formula | C₂₅H₂₇ClN₂O₄ | |
| Molecular Weight | 454.95 g/mol | |
| Solubility | Soluble in DMSO | |
| Appearance | Solid powder | |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. | |
| Waste Classification | Hazardous/Cytotoxic Waste | General Guidance |
| Primary Disposal Method | Incineration at a licensed facility | |
| PPE Requirement | Double gloves, lab coat/gown, safety glasses/goggles | |
| Spill Cleanup | Use a spill kit for cytotoxic agents. Do not create dust. | General Guidance |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. These are general guidelines; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate PPE:
-
Gloves: Wear two pairs of chemotherapy-rated gloves.
-
Lab Coat: A disposable or dedicated lab coat or gown is required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
Waste Segregation at the Point of Generation
Proper segregation is critical for safe and compliant disposal.
-
Unused/Expired this compound: The pure compound must be disposed of as bulk hazardous chemical waste. Do not attempt to neutralize it in the lab.
-
Contaminated Labware: All items that have come into direct contact with this compound, such as pipette tips, vials, and culture plates, are considered "trace" cytotoxic waste.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be treated as trace cytotoxic waste.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.
Waste Containment and Labeling
-
Trace Cytotoxic Waste: Place contaminated labware and PPE into a designated, leak-proof, and clearly labeled cytotoxic waste container. These containers are often yellow or marked with a cytotoxic symbol.
-
Bulk Chemical Waste: The original container of unused this compound, or any grossly contaminated items, should be placed in a sealed, compatible container labeled as "Hazardous Waste" and listing "this compound" as the content.
-
Sharps Containers: Cytotoxic sharps containers should be clearly labeled to distinguish them from biohazardous sharps.
Decontamination of Work Surfaces
-
After handling this compound, decontaminate all work surfaces.
-
Use a detergent solution followed by a disinfectant like 70% isopropyl alcohol.
-
All cleaning materials (e.g., wipes) must be disposed of as cytotoxic waste.
Final Disposal
-
Sealed and labeled waste containers should be transported to your institution's designated hazardous waste accumulation area.
-
Follow your institution's procedures for scheduling a hazardous waste pickup by the EHS department.
-
Never dispose of this compound or its contaminated waste in the regular trash, biohazard bags, or down the drain.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste in a laboratory setting.
References
- 1. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. EPA Rule on Pharmaceutical Hazardous Waste Disposal | OSHA Review [oshareview.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
